Product packaging for Adipic acid-d8(Cat. No.:CAS No. 52089-65-3)

Adipic acid-d8

Cat. No.: B3044178
CAS No.: 52089-65-3
M. Wt: 154.19 g/mol
InChI Key: WNLRTRBMVRJNCN-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adipic acid-d8 is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 154.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B3044178 Adipic acid-d8 CAS No. 52089-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriohexanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2,3D2,4D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-SVYQBANQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Adipic Acid-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of adipic acid-d8 (Hexanedioic-2,2,3,3,4,4,5,5-d8 acid), a deuterated isotopologue of adipic acid. Adipic acid and its derivatives are crucial building blocks in the chemical industry, notably in the production of nylon-6,6. The deuterated form, this compound, serves as a valuable internal standard in quantitative analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling precise quantification in complex biological and chemical matrices. This guide details a feasible synthetic route and purification methodologies, presents quantitative data in a structured format, and includes visualizations to clarify the experimental workflow.

Synthesis of this compound

The synthesis of this compound is predicated on the oxidation of a readily available, deuterated precursor. A common and effective strategy involves the oxidative cleavage of a deuterated cyclohexane derivative. This guide outlines a representative synthesis starting from cyclohexane-d12. The reaction proceeds via the oxidation of the deuterated cyclohexane to a mixture of cyclohexanone-d10 and cyclohexanol-d11, which is subsequently oxidized to this compound.

Experimental Protocol: Oxidation of Cyclohexane-d12 to this compound

This protocol is adapted from established methods for the synthesis of adipic acid from cyclohexane.

Materials:

  • Cyclohexane-d12

  • Cobalt (II) acetate tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Nitric acid (68%)

  • Ammonium metavanadate

  • Copper turnings

  • Sodium nitrite

  • Deionized water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Oxidation of Cyclohexane-d12 to a Cyclohexanone-d10 and Cyclohexanol-d11 Mixture (KA Oil-d10/11)

  • In a high-pressure reactor equipped with a magnetic stirrer, condenser, and gas inlet, combine cyclohexane-d12 (1.0 mol), cobalt (II) acetate tetrahydrate (0.001 mol), and manganese (II) acetate tetrahydrate (0.001 mol).

  • Pressurize the reactor with air or oxygen to 10-15 atm.

  • Heat the mixture to 150-160 °C with vigorous stirring.

  • Maintain the reaction for 2-4 hours. Monitor the reaction progress by gas chromatography (GC).

  • After cooling to room temperature, cautiously vent the reactor.

  • The resulting mixture, containing unreacted cyclohexane-d12, cyclohexanone-d10, and cyclohexanol-d11 (KA oil-d10/11), is carried forward to the next step.

Step 2: Oxidation of KA Oil-d10/11 to this compound

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place a solution of 68% nitric acid (4.0 mol), ammonium metavanadate (0.002 mol), and copper turnings (0.002 mol).

  • Heat the nitric acid solution to 60-70 °C.

  • Slowly add the KA oil-d10/11 mixture from Step 1 to the hot nitric acid solution over a period of 1-2 hours. The reaction is exothermic and will generate nitrogen oxides; ensure adequate ventilation and cooling.

  • After the addition is complete, maintain the reaction mixture at 90-100 °C for 1-2 hours, or until the evolution of brown nitrogen dioxide fumes ceases.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C to induce crystallization of the crude this compound.

  • Collect the crude product by vacuum filtration and wash with a small amount of ice-cold deionized water.

Purification of this compound

The crude this compound obtained from the synthesis typically contains residual nitric acid, unreacted starting materials, and by-products such as glutaric acid-d6 and succinic acid-d4. Recrystallization is the primary method for purification.

Experimental Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot deionized water (approximately 80-90 °C).

  • Add a small amount of activated carbon to the hot solution to decolorize it.

  • Stir the mixture for 5-10 minutes.

  • Hot filter the solution through a fluted filter paper to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified this compound crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals in a vacuum oven at 60-70 °C to a constant weight.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis and purification of this compound. Please note that these values are illustrative and can vary based on specific reaction conditions and scale.

ParameterSynthesis (Oxidation)Purification (Recrystallization)
Starting Material Cyclohexane-d12Crude this compound
Key Reagents Nitric Acid, Air/O₂, CatalystsDeionized Water, Activated Carbon
Reaction Temperature 150-160 °C (Step 1), 90-100 °C (Step 2)80-90 °C (Dissolution)
Reaction Time 2-4 hours (Step 1), 1-2 hours (Step 2)1-2 hours (Cooling & Crystallization)
Typical Yield 70-80% (Crude)85-95% (Recovery)
Purity (Post-process) ~95%>99%
Isotopic Enrichment >98% (dependent on starting material)>98%

Visualizations

Logical Workflow for this compound Synthesis and Purification

The following diagram illustrates the overall workflow from the starting deuterated material to the final purified product.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Cyclohexane-d12 Oxidation1 Step 1: Oxidation to KA Oil-d10/11 (Air/O2, Co/Mn Catalysts, 150-160°C) Start->Oxidation1 Oxidation2 Step 2: Oxidation to Crude this compound (Nitric Acid, V/Cu Catalysts, 90-100°C) Oxidation1->Oxidation2 CrudeProduct Crude this compound Oxidation2->CrudeProduct Recrystallization Recrystallization (Hot Deionized Water) CrudeProduct->Recrystallization Transfer to Purification Decolorization Decolorization (Activated Carbon) Recrystallization->Decolorization Crystallization Crystallization (Cooling) Decolorization->Crystallization FiltrationDrying Filtration & Drying Crystallization->FiltrationDrying PureProduct Pure this compound FiltrationDrying->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Purification Steps

This diagram details the logical sequence of the purification process.

Purification_Steps A Crude this compound B Dissolution in Hot Water A->B C Addition of Activated Carbon B->C D Hot Filtration C->D E Cooling and Crystallization D->E F Vacuum Filtration E->F G Drying F->G H Pure this compound G->H

Caption: Step-by-step logic of the this compound purification process.

An In-depth Technical Guide to the Isotopic Purity Assessment of Adipic Acid-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the isotopic purity of Adipic acid-d8. Ensuring high isotopic enrichment is critical for its application as an internal standard in quantitative mass spectrometry-based studies and for investigating metabolic pathways. This document outlines detailed experimental protocols for the two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. It also includes guidance on data analysis and presentation to ensure accurate and reproducible results.

Introduction to Isotopic Purity

Isotopic purity is a critical quality attribute of deuterated compounds like this compound (C₆D₈H₂O₄). It refers to the percentage of the compound that contains the desired number of deuterium atoms. In practice, the synthesis of deuterated compounds results in a distribution of isotopologues, which are molecules that differ only in their isotopic composition (e.g., d7, d6, etc.). The goal of the isotopic purity assessment is to quantify this distribution and determine the isotopic enrichment at specific labeled positions.

Analytical Methodologies

The two principal techniques for determining the isotopic purity of this compound are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for separating and quantifying the different isotopologues of this compound based on their mass-to-charge ratios (m/z). Gas chromatography-mass spectrometry (GC-MS) is a common approach for volatile compounds, but often requires derivatization for polar molecules like dicarboxylic acids to improve their chromatographic behavior.

This protocol describes the analysis of this compound using GC-MS following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation replaces the acidic protons of the carboxylic acid groups with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethyl acetate) at a concentration of 1 mg/mL. Create a series of working standards by serial dilution.

  • Derivatization:

    • Pipette 100 µL of the this compound standard solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.

    • Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-500.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the di-TMS derivative of this compound.

  • Extract the mass spectrum for this peak.

  • Determine the relative abundances of the molecular ion ([M]⁺) and the ions corresponding to the different isotopologues (d0 to d8).

  • Calculate the isotopic purity by correcting for the natural isotopic abundance of all elements (C, H, O, Si) in the molecule. The isotopic distribution of the unlabeled di-TMS adipic acid should be subtracted from the observed distribution of the deuterated analogue.

The mass spectrum of unlabeled adipic acid shows characteristic fragment ions. The molecular ion peak at m/z 146 is often weak or absent. Key fragments include m/z 128 ([M-H₂O]⁺), 112, 100, and 87.[1] Understanding these fragments helps in interpreting the mass spectrum of the deuterated and derivatized analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei. Both ¹H NMR and ²H NMR are valuable for assessing isotopic purity.

  • ¹H NMR: Can be used to quantify the amount of residual protons at the deuterated positions. By comparing the integral of the residual proton signals to the integral of a known internal standard or a non-deuterated portion of the molecule, the isotopic enrichment can be calculated.

  • ²H NMR: Directly detects the deuterium nuclei, providing a spectrum where each deuterium environment gives a distinct signal. This confirms the positions of deuteration and can be used for quantitative analysis.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • For ¹H NMR, dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., DMSO-d₆). Add a known amount of an internal standard (e.g., maleic acid) for quantification.

  • For ²H NMR, dissolve the sample in a protonated solvent (e.g., DMSO-H₆) to avoid a large solvent deuterium signal.[4]

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds

  • ²H NMR Parameters:

    • Pulse Program: zg

    • Number of Scans: 128

    • Relaxation Delay: 2 seconds

    • Proton decoupling may be applied to simplify the spectrum.

3. Data Analysis:

  • ¹H NMR:

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals corresponding to the residual protons on the deuterated carbon chain of adipic acid.[5]

    • Integrate the signal of the internal standard.

    • Calculate the isotopic enrichment based on the ratio of the integrals.

  • ²H NMR:

    • Reference the spectrum to the natural abundance deuterium signal of the solvent if possible.

    • Integrate the signals corresponding to the deuterium atoms at different positions.

    • The relative integrals can provide information on the distribution of deuterium.

Data Presentation

Summarizing the quantitative data in a clear and structured format is essential for easy interpretation and comparison.

Table 1: Isotopic Distribution of this compound by GC-MS
IsotopologueMass (m/z) of di-TMS derivativeRelative Abundance (%)Corrected Abundance (%)*
d02900.10.0
d12910.20.1
d22920.30.2
d32930.50.4
d42940.80.7
d52951.51.4
d62963.02.9
d729710.510.3
d829883.184.0

*Corrected for the natural isotopic abundance of C, H, O, and Si.

Table 2: Isotopic Enrichment of this compound by NMR
Analytical MethodParameterResult
¹H NMRIsotopic Enrichment99.5% D
²H NMRDeuterium DistributionConfirmed at C2, C3, C4, C5

Visualizations

Diagrams are provided to illustrate the experimental workflow and the logical relationships in the data analysis process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Analysis cluster_results Results start This compound Sample derivatization Derivatization (Silylation) start->derivatization nmr_prep Dissolution in Solvent start->nmr_prep gcms GC-MS Analysis derivatization->gcms Inject nmr NMR Analysis (1H & 2H) nmr_prep->nmr Acquire Spectra ms_data Mass Spectrum Analysis gcms->ms_data nmr_data NMR Spectrum Analysis nmr->nmr_data isotopic_dist Isotopic Distribution Calculation ms_data->isotopic_dist isotopic_enrich Isotopic Enrichment Calculation nmr_data->isotopic_enrich purity_report Isotopic Purity Report isotopic_dist->purity_report isotopic_enrich->purity_report

Figure 1: Experimental workflow for the isotopic purity assessment of this compound.

data_analysis_logic cluster_ms Mass Spectrometry Data cluster_nmr NMR Data raw_ms Raw Mass Spectrum peak_integration Peak Integration of Isotopologues (d0-d8) raw_ms->peak_integration correction Correction for Natural Isotope Abundance peak_integration->correction final_dist Final Isotopic Distribution correction->final_dist raw_nmr 1H and 2H NMR Spectra signal_integration Signal Integration (Analyte vs. Standard) raw_nmr->signal_integration enrichment_calc Enrichment Calculation signal_integration->enrichment_calc final_enrichment Isotopic Enrichment (%) enrichment_calc->final_enrichment

Figure 2: Logical flow for data analysis in MS and NMR-based isotopic purity assessment.

Conclusion

The accurate assessment of the isotopic purity of this compound is paramount for its reliable use in scientific research and drug development. This guide provides a framework of robust and validated analytical methods using GC-MS and NMR spectroscopy. By following the detailed experimental protocols and data analysis procedures outlined, researchers can confidently determine the isotopic enrichment and distribution of this compound, ensuring the integrity and quality of their studies.

References

An In-depth Technical Guide to the NMR Spectral Analysis of Adipic Acid-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of Adipic acid-d8 (Hexanedioic-2,2,3,3,4,4,5,5-d8 acid). This compound is a deuterated isotopologue of adipic acid, a dicarboxylic acid of significant industrial importance, used in the production of nylon and other polymers. In pharmaceutical and metabolic research, deuterated compounds like this compound serve as valuable internal standards for quantitative analysis by mass spectrometry and NMR, and as tracers to study metabolic pathways. Understanding its NMR spectral characteristics is crucial for its correct identification, purity assessment, and effective utilization in research and development.

This document details the predicted ¹H and ¹³C NMR spectra of this compound, drawing comparisons with its non-deuterated counterpart. It also outlines a standard experimental protocol for NMR data acquisition and presents a logical workflow for spectral analysis.

Data Presentation: Quantitative NMR Spectral Data

The following tables summarize the experimental NMR spectral data for unlabeled adipic acid and the predicted data for this compound. The data for adipic acid is sourced from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000424.[1] The predicted data for this compound is inferred based on the principles of NMR spectroscopy of deuterated compounds.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (ppm)MultiplicityAssignment
Adipic Acid~11-12Singlet-COOH
2.183[1]Multiplet-CH₂- (α to COOH)
1.538[1]Multiplet-CH₂- (β to COOH)
This compound (Predicted) ~11-12 Singlet -COOH
Absent--CD₂- (α to COOH)
Absent--CD₂- (β to COOH)

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (ppm)AssignmentPredicted Multiplicity (in ¹³C NMR of d8)
Adipic Acid186.593[1]C1, C6 (-COOH)Singlet
40.161[1]C2, C5 (-CH₂-)Pentet (due to ¹³C-²H coupling)
28.585[1]C3, C4 (-CH₂-)Pentet (due to ¹³C-²H coupling)
This compound (Predicted) ~186.6 C1, C6 (-COOH)
~40.1 C2, C5 (-CD₂-)
~28.5 C3, C4 (-CD₂-)

Predicted NMR Spectral Analysis of this compound

The structure of this compound is (HOOC-CD₂-CD₂-CD₂-CD₂-COOH). The deuterium labeling is on the aliphatic chain carbons.

¹H NMR Spectrum

In the ¹H NMR spectrum of this compound, the signals corresponding to the methylene protons of unlabeled adipic acid at approximately 2.18 ppm and 1.54 ppm will be absent.[1] This is because deuterium (²H) has a different gyromagnetic ratio and resonates at a much different frequency than protons (¹H), and thus is not observed in a standard ¹H NMR experiment. The only observable signal will be a singlet in the downfield region, typically between 11 and 12 ppm, corresponding to the two equivalent carboxylic acid protons. The exact chemical shift of this peak can be highly dependent on the solvent and concentration.

¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show signals for all six carbon atoms, but the signals for the deuterated carbons (C2, C3, C4, and C5) will be significantly different from those in the unlabeled compound.

  • Carboxylic Acid Carbons (C1, C6): The signal for the carboxylic acid carbons is expected to be a singlet at approximately 186.6 ppm, similar to unlabeled adipic acid.[1]

  • Deuterated Methylene Carbons (C2, C3, C4, C5):

    • Multiplicity: Due to the coupling between the ¹³C nucleus and the two deuterium nuclei (which have a spin I=1), the signals for the -CD₂- groups will appear as pentets (a multiplet with 5 lines) with an intensity ratio of 1:2:3:2:1.[2]

    • Isotope Shift: A small upfield shift (typically 0.1-0.3 ppm per deuterium) is expected for the signals of the deuterated carbons compared to their protonated counterparts.[3]

    • Signal Intensity: The Nuclear Overhauser Effect (NOE) enhancement, which increases the signal intensity of proton-attached carbons upon proton decoupling, will be absent for the deuterated carbons. This, combined with the splitting of the signal into a multiplet, will result in a significantly lower signal-to-noise ratio for the deuterated carbon signals compared to the non-deuterated ones.[2]

Experimental Protocols

A detailed methodology for the NMR analysis of this compound is provided below.

1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a residual solvent peak that does not overlap with the analyte signals. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good choices.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer (typically around 4 cm).

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. The internal standard should be soluble in the same solvent and have a signal in a region of the spectrum that does not overlap with the analyte signals.

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: Typically 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of at least 1-2 seconds is recommended.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Spectral Width (sw): A spectral width of about 15-20 ppm is usually sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio, especially for the deuterated carbon signals.

    • Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) is crucial for the quantitative observation of the deuterated carbon signals due to their longer T₁ relaxation times.[2]

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Spectral Width (sw): A spectral width of about 200-220 ppm is standard.

Mandatory Visualization: NMR Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of a deuterated compound like this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Referencing J->K L Peak Picking & Integration (1H) K->L M Chemical Shift & Multiplicity Analysis (13C) K->M N Compare with Unlabeled Adipic Acid Spectrum L->N M->N O Structure Confirmation & Purity Assessment N->O P Technical Report O->P Final Report

References

Mass Spectrometry Fragmentation of Adipic Acid-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Adipic acid-d8. This deuterated analog of adipic acid is a crucial internal standard in various quantitative analytical methods, particularly in metabolomics and pharmacokinetic studies. Understanding its fragmentation behavior is paramount for accurate and reliable quantification of adipic acid in complex biological matrices. This document outlines the predicted fragmentation pathways, presents quantitative data, and provides detailed experimental protocols for its analysis.

Introduction to the Mass Spectrometry of Adipic Acid

Adipic acid, a dicarboxylic acid, and its deuterated isotopologues are typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Electron ionization (EI) is a common ionization technique for GC-MS analysis, while electrospray ionization (ESI) is frequently employed in LC-MS. The fragmentation patterns observed are highly dependent on the ionization method used.

For unlabeled adipic acid under electron ionization, the molecular ion peak at m/z 146 is often weak or absent. The fragmentation is characterized by the loss of water (H₂O), a carboxyl group (•COOH), and successive losses of C₂H₄ (ethylene) moieties.

Predicted Fragmentation Pattern of this compound

This compound (Hexanedioic-2,2,3,3,4,4,5,5-d8 acid) has a molecular weight of 154.19 g/mol . The eight deuterium atoms significantly influence the mass-to-charge ratios of the fragment ions, providing a distinct signature for its identification and quantification. Based on the known fragmentation of adipic acid and studies involving selectively deuterated analogs, the following fragmentation pathways under electron ionization are predicted.[1]

A key study on the dissociative photoionization of adipic acid using selective deuteration of the carboxylic hydrogens revealed that after ionization, a γ-methylene hydrogen and the two carboxylic hydrogens can undergo randomization before the loss of a water molecule.[1] While this compound has deuterium atoms on the carbon backbone, this principle of hydrogen/deuterium scrambling can influence the observed fragmentation pattern, leading to the loss of H₂O, HDO, and D₂O.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

m/z (predicted)Ion FormulaProposed Fragmentation Pathway
154[C₆H₂D₈O₄]⁺•Molecular Ion
136[C₆HD₈O₃]⁺•[M - H₂O]⁺•
135[C₆D₈O₃]⁺•[M - HDO]⁺•
134[C₆D₇HO₃]⁺•[M - D₂O]⁺•
109[C₅H₂D₆O₂]⁺[M - •COOD]⁺
108[C₅HD₇O₂]⁺[M - •COOH]⁺
87[C₄H₂D₅O]⁺Further fragmentation involving loss of CO₂ or C₂D₄
60[C₂D₄O₂]⁺α-cleavage

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization of the carboxylic acid groups is typically required to improve volatility and chromatographic peak shape.

3.1.1. Sample Preparation and Derivatization

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Internal Standard Spiking: For quantification of endogenous adipic acid, spike the samples with a known concentration of this compound.

  • Extraction: Perform a liquid-liquid extraction using a solvent like ethyl acetate or diethyl ether under acidic conditions (e.g., by adding a small amount of HCl) to isolate the organic acids.

  • Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Heat the mixture at 60-80°C for 30-60 minutes to form the corresponding silyl esters.

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a capillary column.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS analysis of dicarboxylic acids can often be performed without derivatization.

3.2.1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a mobile phase compatible solvent (e.g., a mixture of water and methanol). Prepare calibration standards by serial dilution.

  • Internal Standard Spiking: Spike samples with this compound.

  • Protein Precipitation: For biological samples, precipitate proteins by adding a threefold volume of a cold organic solvent like acetonitrile or methanol. Centrifuge and collect the supernatant.

  • Dilution: Dilute the supernatant with the initial mobile phase if necessary.

3.2.2. LC-MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: Linear gradient to 95% B.

    • 8-10 min: Hold at 95% B.

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: -3.0 kV.

    • Cone Voltage: -30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-200.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of the this compound molecular ion under electron ionization.

Fragmentation_Pathway M This compound [C₆H₂D₈O₄]⁺• m/z = 154 M_H2O [M - H₂O]⁺• m/z = 136 M->M_H2O - H₂O M_HDO [M - HDO]⁺• m/z = 135 M->M_HDO - HDO M_D2O [M - D₂O]⁺• m/z = 134 M->M_D2O - D₂O M_COOD [M - •COOD]⁺ m/z = 109 M->M_COOD - •COOD M_COOH [M - •COOH]⁺ m/z = 108 M->M_COOH - •COOH Further_Frags Further Fragments m/z = 87, 60, etc. M_H2O->Further_Frags M_HDO->Further_Frags M_D2O->Further_Frags M_COOD->Further_Frags M_COOH->Further_Frags

Caption: Proposed EI fragmentation of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers and scientists in developing and validating analytical methods for the quantification of adipic acid. The provided Graphviz diagram visually summarizes the key fragmentation pathways, aiding in the interpretation of mass spectra. The distinct mass shifts due to deuterium labeling make this compound an excellent internal standard for robust and accurate bioanalytical applications.

References

Technical Guide: Certificate of Analysis for Adipic Acid-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quality control and analysis of Adipic acid-d8 (Hexanedioic-2,2,3,3,4,4,5,5-d8 acid). This compound is a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based studies, particularly in metabolomics and pharmacokinetic applications. This document outlines the typical specifications found on a Certificate of Analysis (CoA), details the experimental protocols used for its quality assessment, and illustrates the analytical workflows.

Compound Information

Parameter Specification
Chemical Name Hexanedioic-2,2,3,3,4,4,5,5-d8 acid
Synonyms This compound
CAS Number 52089-65-3
Molecular Formula C₆H₂D₈O₄
Molecular Weight 154.19 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and water

Quantitative Analysis Data

The following table summarizes the typical quantitative data and acceptance criteria for a batch of this compound.

Test Method Specification Result
Chemical Purity HPLC-UV≥ 98.0%99.5%
Isotopic Enrichment Mass Spectrometry≥ 98 atom % D99.2 atom % D
Residual Solvents GC-HSMeets USP <467> limitsConforms
Water Content Karl Fischer Titration≤ 0.5%0.1%
Elemental Analysis Combustion AnalysisConforms to theoretical values ± 0.4%Conforms
Assay (qNMR) ¹H-NMR95.0% - 105.0%99.8%

Experimental Protocols

Chemical Purity by High-Performance Liquid Chromatography (HPLC-UV)

This method determines the chemical purity of this compound by separating it from any non-deuterated or other impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) (e.g., 95:5 A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: A known concentration of this compound is prepared in the mobile phase.

  • Procedure: The sample is injected onto the column, and the peak area of this compound is compared to the total peak area of all components to calculate the purity.

Isotopic Enrichment by Mass Spectrometry

This protocol determines the percentage of deuterium incorporation in the this compound molecule.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: The mass spectrum of the sample is acquired. The relative intensities of the ion corresponding to this compound (m/z) and the ions corresponding to lower deuteration levels (d0 to d7) are measured.

  • Calculation: The isotopic enrichment is calculated as the percentage of the d8 species relative to the sum of all deuterated and non-deuterated species.

Assay by Quantitative NMR (qNMR)

qNMR is an absolute quantification method to determine the concentration of this compound in a solution.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known concentration and a signal that does not overlap with the analyte signal (e.g., maleic acid).

  • Sample Preparation: A precisely weighed amount of this compound and the internal standard are dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: A ¹H-NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: The integrals of the signals from this compound and the internal standard are carefully determined.

  • Calculation: The concentration of this compound is calculated based on the ratio of the integrals, the known concentration of the internal standard, and the molecular weights of both compounds.

Visualizations

Adipic_Acid_d8_QC_Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_results Data Evaluation Sample This compound Batch Prep Sample Preparation Sample->Prep HPLC HPLC-UV (Purity) Prep->HPLC MS Mass Spectrometry (Isotopic Enrichment) Prep->MS qNMR qNMR (Assay) Prep->qNMR KF Karl Fischer (Water Content) Prep->KF GCHS GC-HS (Residual Solvents) Prep->GCHS Spec Compare to Specifications HPLC->Spec MS->Spec qNMR->Spec KF->Spec GCHS->Spec CoA Certificate of Analysis Spec->CoA

Caption: Quality control workflow for this compound.

Isotopic_Enrichment_Logic cluster_intro Mass Spectrometric Analysis cluster_peaks Peak Intensity Measurement cluster_calc Calculation Sample This compound Sample MS Acquire Mass Spectrum Sample->MS d8_peak Intensity of d8 ion MS->d8_peak d0_d7_peaks Sum of Intensities of d0-d7 ions MS->d0_d7_peaks Formula Enrichment (%) = [I(d8) / (I(d8) + ΣI(d0-d7))] * 100 d8_peak->Formula d0_d7_peaks->Formula

Caption: Logic diagram for isotopic enrichment calculation.

Storage and Handling

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8 °C is recommended.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. Avoid inhalation of dust and contact with skin and eyes.

This technical guide provides a framework for understanding the quality attributes of this compound. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.

A Technical Guide to the Chemical and Physical Properties of Deuterated Adipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of deuterated adipic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and metabolic research, offering detailed data, experimental insights, and logical workflows.

Core Chemical and Physical Properties

Deuterium-labeled compounds, such as deuterated adipic acid, are powerful tools in metabolic research, mechanistic studies, and as internal standards for quantitative analysis.[1] The substitution of hydrogen with deuterium atoms can influence the pharmacokinetic and metabolic profiles of molecules.[1] This section details the key physical and chemical properties of various deuterated and non-deuterated forms of adipic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for different isotopologues of adipic acid.

Table 1: General Properties of Adipic Acid and its Deuterated Analogues

PropertyAdipic AcidAdipic acid-d10Adipic acid-2,2,5,5-d4Adipic acid-3,3,4,4-d4
Molecular Formula C₆H₁₀O₄[2][3]C₆D₁₀O₄C₆H₆D₄O₄[2]C₆H₆D₄O₄
Molecular Weight 146.14 g/mol [3]156.20 g/mol [4]150.17 g/mol [2]150.17 g/mol [5]
CAS Number 124-04-9[3]25373-21-1[4]19031-55-1[2]121311-78-2[5]
Appearance White crystalline solid[3][6]Solid[4]--
Isotopic Purity -98 atom % D[4]-98%[5]

Table 2: Thermal and Density Properties

PropertyAdipic AcidAdipic acid-d10
Melting Point 152.1 °C[3]151-154 °C[4]
Boiling Point 337.5 °C[3]265 °C / 100 mmHg[4]
Density 1.360 g/cm³[3]-
Flash Point 196 °C[7]-

Table 3: Solubility Data

SolventAdipic Acid SolubilityAdipic acid-d10 Solubility
Water 14 g/L (10 °C), 24 g/L (25 °C), 1600 g/L (100 °C)[3]H₂O: 2.86 mg/mL (18.31 mM; requires sonication)[1]
DMSO -100 mg/mL (640.20 mM; requires sonication)[1]
Methanol Very soluble[3]-
Ethanol Very soluble[3]-
Acetone Soluble[3]-

Spectroscopic Properties

Spectroscopic analysis is fundamental to the characterization of deuterated compounds. While specific spectra for deuterated adipic acid are not widely published, the principles of how deuteration affects these spectra are well-understood.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the carbons directly bonded to deuterium will show a characteristic multiplet splitting due to C-D coupling and a slight upfield shift. For non-deuterated adipic acid, the ¹H NMR spectrum shows two main signals for the methylene protons around 1.5-2.2 ppm and a broad signal for the carboxylic acid protons around 11-12 ppm.[8] The ¹³C NMR spectrum displays a peak for the carbonyl carbon around 170-180 ppm and peaks for the methylene carbons between 25-30 ppm.[8]

  • Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). The O-D stretch of a deuterated carboxylic acid will also shift to a lower frequency compared to the O-H stretch. The IR spectrum of adipic acid is characterized by a very broad O-H stretch from the hydrogen-bonded carboxylic acid groups from approximately 2400 to 3600 cm⁻¹ and a strong carbonyl (C=O) stretch around 1700 cm⁻¹.[9]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted by the number of deuterium atoms incorporated. For example, Adipic acid-d10 will have a mass shift of M+10.[4] The fragmentation pattern may also be altered, providing insights into the position of the deuterium labels.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of deuterated adipic acid are crucial for its application in research.

Synthesis of Deuterated Adipic Acid

The synthesis of deuterated adipic acid can be achieved through various methods. One common approach involves the deuteration of precursors followed by chemical synthesis. For example, a general strategy for synthesizing deuterated oleic acid involved the deuteration of azelaic acid and nonanoic acid using hydrothermal H/D exchange reactions catalyzed by a metal, followed by a Wittig reaction to introduce the double bond.[10] A similar strategy could be adapted for saturated dicarboxylic acids like adipic acid.

A general industrial synthesis of adipic acid involves the oxidation of a mixture of cyclohexanone and cyclohexanol (known as KA oil) with nitric acid.[3][11] To produce deuterated adipic acid, one could start with deuterated cyclohexane.

General Protocol for Oxidation of Cyclohexene to Adipic Acid:

This protocol describes a non-industrial, lab-scale synthesis from cyclohexene, which can be adapted using a deuterated starting material.[12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexene, a phase transfer catalyst (e.g., Aliquat 336), sodium tungstate dihydrate, and hydrogen peroxide.[12]

  • Reflux: Heat the mixture under reflux for a specified period. The phase transfer catalyst facilitates the transfer of the tungstate oxidant into the organic phase where the reaction occurs.[12]

  • Workup: After cooling, the product will precipitate. The solid is then collected by vacuum filtration.[12]

  • Purification: The crude adipic acid is purified by recrystallization from hot water.[12]

  • Characterization: The final product is characterized by melting point determination and IR spectroscopy.[12]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and quantification of deuterated fatty acids and their metabolites.[13]

General Protocol for GC-MS Analysis:

  • Sample Preparation: Samples containing deuterated adipic acid are extracted and derivatized to increase their volatility for GC analysis. A common derivatization is esterification to form methyl esters using diazomethane or other reagents.[7]

  • Internal Standard: A known amount of a different deuterated standard can be added for accurate quantification.

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the column stationary phase.

  • MS Detection: The separated components are introduced into a mass spectrometer. The instrument is operated in a mode that allows for the detection and quantification of the specific ions corresponding to the deuterated and non-deuterated forms of the adipic acid derivative.

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the use of deuterated adipic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing sp1 Biological Sample (e.g., Plasma, Tissue) sp2 Extraction of Metabolites sp1->sp2 sp3 Derivatization (e.g., Esterification) sp2->sp3 an1 GC-MS or LC-MS Analysis sp3->an1 Injection an2 Data Acquisition an1->an2 dp1 Peak Integration & Quantification an2->dp1 Raw Data dp2 Isotopologue Ratio Calculation dp1->dp2 dp3 Metabolic Flux Analysis dp2->dp3

Caption: General experimental workflow for the analysis of deuterated compounds.

synthesis_workflow start Deuterated Precursor (e.g., Deuterated Cyclohexane) step1 Oxidation Reaction start->step1 step2 Reaction Workup (Quenching, Extraction) step1->step2 step3 Purification (e.g., Recrystallization, Chromatography) step2->step3 product Deuterated Adipic Acid step3->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: General synthesis approach for deuterated organic acids.

References

Adipic acid-d8 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of Adipic Acid-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the deuterated analog of adipic acid, is a crucial tool in various scientific disciplines, particularly in drug development and metabolic research where it serves as an internal standard for mass spectrometry-based quantification. Its structural similarity to the endogenous molecule, coupled with its distinct mass, allows for precise and accurate measurements. However, the reliability of experimental data heavily relies on the stability and integrity of this isotopically labeled compound. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical Stability and Degradation

Adipic acid, in its non-deuterated form, is a chemically stable dicarboxylic acid under standard ambient conditions.[1] However, like all chemical compounds, its stability is not absolute and can be compromised by thermal stress, and oxidative conditions. The deuterated form, this compound, is expected to share a similar chemical stability profile, with the added consideration of isotopic stability.

Thermal Degradation

Mandatory Visualization

Thermal_Degradation_of_Adipic_Acid cluster_products Decomposition Products Adipic_Acid Adipic Acid Heat Elevated Temperature Adipic_Acid->Heat Cyclopentanone Cyclopentanone Heat->Cyclopentanone Ketonization Adipic_Anhydride Adipic Anhydride Heat->Adipic_Anhydride Intramolecular Condensation Valeric_Acid Valeric Acid Heat->Valeric_Acid Decarboxylation CO2 Carbon Dioxide (CO2) Heat->CO2 H2O Water (H2O) Heat->H2O

Caption: Thermal degradation pathway of Adipic Acid.

Oxidative Degradation

In aqueous solutions, particularly in the presence of oxidizing agents like sulfite, adipic acid can undergo degradation through a free-radical mechanism. This process can lead to the formation of various smaller organic acids.

Isotopic Stability: Hydrogen-Deuterium (H/D) Exchange

A primary stability concern for deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms on the molecule are replaced by hydrogen atoms from the environment (e.g., from protic solvents or atmospheric moisture). The deuterium atoms in this compound are located on carbon atoms that are alpha and beta to the carboxylic acid groups. These positions can be susceptible to H/D exchange, especially in protic solvents (e.g., water, methanol) and under acidic or basic conditions. While the C-D bond is generally stable, prolonged exposure to such conditions should be avoided to maintain the isotopic purity of the standard.

Storage and Handling

Proper storage and handling are paramount to preserving the chemical and isotopic integrity of this compound.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on supplier recommendations and general guidelines for stable isotope-labeled compounds.

Parameter Solid Form Stock Solutions Rationale
Temperature 2-8°C (Short-term) -20°C (Long-term)-20°C (up to 1 month)[2] -80°C (up to 6 months)[2]Lower temperatures minimize the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.Purge headspace with inert gas before sealing.Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Light Store in a dark place or use amber vials.Store in amber vials or protect from light.Protects against potential photodegradation.
Container Tightly sealed glass vials with PTFE-lined caps.Tightly sealed glass vials with PTFE-lined caps.Prevents contamination and solvent evaporation.
Handling Precautions
  • Hygroscopicity: Adipic acid is hygroscopic. Handle in a dry environment, such as a glove box or under a stream of inert gas, to minimize moisture absorption.

  • Solvent Selection: For preparing stock solutions, use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, ethyl acetate) whenever possible to minimize the risk of H/D exchange. If protic solvents are necessary, prepare solutions fresh and store them at low temperatures for the shortest possible duration.

  • General Laboratory Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should evaluate both its chemical purity and its isotopic enrichment over time under various stress conditions.

Stability-Indicating Assay

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is recommended.

Methodology:

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Detection: Mass spectrometry (e.g., triple quadrupole or high-resolution mass spectrometer) operating in negative ion mode. Monitor the parent ion of this compound and its potential degradation products.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent to a known concentration.

Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways.

Stress Condition Methodology
Acid Hydrolysis Dissolve this compound in a dilute solution of a strong acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
Base Hydrolysis Dissolve this compound in a dilute solution of a strong base (e.g., 0.1 M NaOH) and maintain at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
Oxidation Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at a controlled temperature.
Thermal Stress Expose the solid material to dry heat at an elevated temperature (e.g., 105°C) for a specified duration.
Photostability Expose the solid material or a solution to controlled UV and visible light as per ICH Q1B guidelines.
Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy can be used to assess the isotopic purity of this compound.

  • HRMS: Acquire a high-resolution full scan mass spectrum of the molecular ion. Determine the isotopic enrichment by measuring the relative intensities of the labeled (M+n) and unlabeled (M) isotopic peaks.

  • ¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms high isotopic enrichment.

Mandatory Visualization

Stability_Study_Workflow cluster_setup Study Setup cluster_testing Forced Degradation Testing cluster_analysis Analysis cluster_evaluation Data Evaluation Compound This compound Sample Conditions Define Storage Conditions (e.g., Temp, Humidity, Light) Compound->Conditions Timepoints Set Timepoints for Analysis Conditions->Timepoints Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photostability HPLC_MS Chemical Purity (HPLC-MS) Timepoints->HPLC_MS Acid->HPLC_MS Base->HPLC_MS Oxidation->HPLC_MS Thermal->HPLC_MS Photo->HPLC_MS Data Compare results to initial timepoint HPLC_MS->Data HRMS_NMR Isotopic Enrichment (HRMS / NMR) HRMS_NMR->Data Report Generate Stability Report Data->Report

Caption: Workflow for a comprehensive stability study of this compound.

Conclusion

The stability of this compound is critical for its effective use as an internal standard and tracer in scientific research. While chemically robust under recommended storage conditions, potential degradation pathways, including thermal decomposition and H/D exchange, must be considered. By adhering to the storage and handling guidelines outlined in this document and implementing rigorous stability testing protocols, researchers can ensure the integrity of their this compound standard, leading to more reliable and reproducible experimental outcomes.

References

Unraveling the Isotopic Landscape: A Technical Guide to Deuterium Labeling in Adipic Acid-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Adipic acid-d8, a deuterated form of adipic acid. The focus of this document is to elucidate the precise positions of deuterium labeling, present relevant quantitative data, and provide detailed experimental methodologies for its synthesis and characterization. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis, drug metabolism, and analytical chemistry who utilize isotopically labeled compounds.

Introduction to Deuterium Labeling and Adipic Acid

Deuterium labeling, the substitution of hydrogen atoms (¹H) with their heavier, stable isotope deuterium (²H or D), is a powerful technique in chemical and pharmaceutical research. This isotopic substitution can subtly yet significantly alter a molecule's physicochemical properties, most notably by strengthening the carbon-hydrogen bond. This "Kinetic Isotope Effect" (KIE) can be leveraged to enhance the metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles. Furthermore, deuterated compounds serve as invaluable internal standards for quantitative analysis by mass spectrometry and as probes to elucidate reaction mechanisms.

Adipic acid, systematically named hexanedioic acid, is a dicarboxylic acid with the chemical formula (CH₂)₄(COOH)₂. It is a crucial industrial chemical, primarily used in the production of nylon. Its deuterated isotopologue, this compound, finds application in various research settings as an internal standard and for mechanistic studies.

Position of Deuterium Labeling in this compound

In this compound, all eight hydrogen atoms on the four methylene carbons of the adipic acid backbone are replaced by deuterium atoms. The two acidic protons of the carboxylic acid groups remain as protium (¹H). Therefore, the systematic name for this compound is 2,2,3,3,4,4,5,5-octadeuteriohexanedioic acid .

The precise location of the deuterium atoms is critical for its application. When used as an internal standard in mass spectrometry, the eight deuterium atoms provide a significant and well-defined mass shift from the unlabeled adipic acid, facilitating accurate quantification.

The structural representation of this compound is as follows:

Caption: Structure of this compound.

Synthesis of this compound: A Plausible Experimental Approach

Step 1: Catalytic Deuteration of Cyclohexene to Cyclohexene-d8

The first step involves the exhaustive deuteration of the olefinic and allylic positions of cyclohexene. This can be achieved through various catalytic H-D exchange reactions.

Experimental Protocol: Heterogeneous Catalytic Deuteration of Cyclohexene

  • Materials:

    • Cyclohexene

    • Deuterium oxide (D₂O, 99.8 atom % D)

    • Palladium on carbon (10% Pd/C)

    • Anhydrous sodium sulfate

    • Diethyl ether

  • Procedure:

    • In a high-pressure reactor, a mixture of cyclohexene (1 equivalent), 10% Pd/C (5 mol%), and deuterium oxide (20 equivalents) is heated at 200-220 °C for 24-48 hours under vigorous stirring.

    • The reactor is cooled to room temperature, and the reaction mixture is filtered to remove the catalyst.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation to yield cyclohexene-d8.

    • The isotopic purity of the resulting cyclohexene-d8 should be determined by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.

Step 2: Oxidative Cleavage of Cyclohexene-d8 to this compound

The deuterated cyclohexene is then subjected to oxidative cleavage to yield this compound. Several oxidizing agents can be employed for this transformation, including potassium permanganate or a tungstate-catalyzed oxidation with hydrogen peroxide.

Experimental Protocol: Oxidation of Cyclohexene-d8 with Potassium Permanganate

  • Materials:

    • Cyclohexene-d8 (from Step 1)

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Concentrated hydrochloric acid (HCl)

    • Deionized water

  • Procedure:

    • To a stirred solution of potassium permanganate (4.2 equivalents) in water at 0-5 °C, a solution of cyclohexene-d8 (1 equivalent) in a minimal amount of a suitable co-solvent (e.g., acetone) is added dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature until the purple color of the permanganate disappears.

    • The reaction is quenched by the addition of a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.

    • The mixture is made alkaline by the addition of 10% aqueous sodium hydroxide and extracted with diethyl ether to remove any unreacted starting material or neutral byproducts.

    • The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of this compound.

    • The crude product is collected by vacuum filtration, washed with cold water, and dried.

    • Recrystallization from hot water affords purified this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields and purities for analogous non-deuterated reactions and deuteration procedures.

ParameterStep 1: Deuteration of CyclohexeneStep 2: Oxidation to this compoundOverall Yield
Yield 70-85%50-70%35-60%
Isotopic Purity >98 atom % D>98 atom % D>98 atom % D
Chemical Purity >99% (by GC)>99% (by HPLC)>99%

Characterization

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion peak corresponding to the mass of this compound (C₆H₂D₈O₄), which is approximately 154.16 g/mol . This provides a clear mass shift from unlabeled adipic acid (146.14 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a singlet corresponding to the two carboxylic acid protons. The characteristic signals for the methylene protons in unlabeled adipic acid will be absent.

    • ²H NMR: The spectrum will show signals corresponding to the deuterium atoms on the methylene carbons.

    • ¹³C NMR: The spectrum will show signals for the carbonyl carbons and the deuterated methylene carbons. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

Experimental Workflow Diagram

The overall experimental workflow for the synthesis of this compound can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Catalytic Deuteration cluster_step2 Step 2: Oxidative Cleavage cluster_characterization Characterization start1 Cyclohexene process1 Catalytic H-D Exchange (Pd/C, D₂O, 200-220°C) start1->process1 product1 Cyclohexene-d8 process1->product1 process2 Oxidation (KMnO₄, H₂O) product1->process2 workup Acidic Work-up & Recrystallization process2->workup product2 This compound workup->product2 charac MS, ¹H NMR, ¹³C NMR product2->charac

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization of Adipic Acid-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Adipic acid-d8 (Hexanedioic-2,2,3,3,4,4,5,5-d8 acid). This compound is a stable isotope-labeled version of adipic acid, a dicarboxylic acid of significant industrial importance, primarily as a precursor in the production of nylon. In the pharmaceutical and drug development sectors, deuterated compounds like this compound are invaluable as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide will detail the expected spectroscopic data based on the principles of isotopic substitution and available data for the non-deuterated analogue, along with a plausible synthetic route.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of a deuterated precursor, such as cyclohexene-d8. This approach mirrors established methods for the synthesis of adipic acid from cyclohexene.[2] A common and effective method involves oxidative cleavage of the double bond using a strong oxidizing agent in the presence of a catalyst.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclohexene-d10 Cyclohexene-d10 Reaction_Vessel Reaction under Reflux Cyclohexene-d10->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, O3) Oxidizing_Agent->Reaction_Vessel Catalyst Phase Transfer Catalyst (e.g., Aliquat 336) Catalyst->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Solvent Extraction Quenching->Extraction Crystallization Recrystallization Extraction->Crystallization Adipic_Acid_d8 This compound Crystallization->Adipic_Acid_d8

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of adipic acid.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexene-d10, a phase transfer catalyst (e.g., Aliquat 336), and an aqueous solution of the oxidizing agent (e.g., potassium permanganate).

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a suitable reagent (e.g., sodium bisulfite) to destroy any excess oxidizing agent.

  • Extraction: Acidify the mixture with a mineral acid (e.g., HCl) and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hot water to yield pure this compound.

Spectroscopic Data

Due to its primary application as an internal standard, detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be reliably predicted based on the well-documented spectra of unlabeled adipic acid and the known effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) has a nuclear spin of 1 and is NMR active, but it is typically not observed in standard ¹H NMR spectroscopy. The primary effect of deuteration on the NMR spectra of this compound will be the absence of signals corresponding to the deuterated methylene protons.

¹H NMR Spectroscopy

In a protic solvent, the only observable signal in the ¹H NMR spectrum of this compound will be that of the two carboxylic acid protons. In an aprotic deuterated solvent like DMSO-d₆, this signal would appear as a broad singlet at approximately 12 ppm.[4] The signals for the α- and β-methylene protons, typically seen around 2.21 ppm and 1.51 ppm respectively in unlabeled adipic acid, will be absent.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to be very similar to that of unlabeled adipic acid. The chemical shifts of the carbonyl and methylene carbons are not significantly affected by the presence of deuterium on adjacent carbons. The primary difference will be the splitting of the methylene carbon signals into multiplets due to C-D coupling and the absence of proton coupling.

Assignment Expected Chemical Shift (ppm) in D₂O
C=O~181
α-CD₂~35
β-CD₂~25

Note: The chemical shifts are based on predicted and experimental data for unlabeled adipic acid.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the carboxylic acid functional group, along with the distinct vibrations of C-D bonds, which occur at lower frequencies than C-H bonds due to the heavier mass of deuterium.

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
O-H stretch3300-2500Broad, characteristic of carboxylic acid dimer
C-D stretch2200-2100Weaker than C-H stretch
C=O stretch~1700Strong, characteristic of carboxylic acid
C-D bend~1100-900Scissoring and wagging modes
C-O stretch~1300Coupled with O-H bend
O-H bend~920Broad, out-of-plane bend

Note: The expected wavenumbers are based on typical ranges for functional groups and the predicted isotopic shift from the spectrum of unlabeled adipic acid.[7][8]

Mass Spectrometry (MS)

In mass spectrometry, the molecular weight of this compound is 154.19 g/mol , which is 8 mass units higher than that of unlabeled adipic acid (146.14 g/mol ).[9] This mass shift is a key feature used in its application as an internal standard.

Electron Ionization (EI) Mass Spectrometry

The fragmentation pattern of this compound under EI conditions is expected to be analogous to that of adipic acid, with the corresponding fragments shifted by the appropriate number of deuterium atoms.

m/z (Adipic Acid) m/z (this compound) Possible Fragment
146154[M]⁺
128136[M - H₂O]⁺
100106[M - H₂O - CO]⁺
8792[M - COOH - H₂O]⁺
5558[C₄H₇]⁺ / [C₄D₃H₄]⁺

Note: The fragmentation data for adipic acid is taken from publicly available databases.[10] The m/z values for this compound are predicted based on these data.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data for this compound follows a logical workflow to confirm its identity and purity.

Spectroscopy_Logic cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Proposed Synthesis MS Mass Spectrometry (Confirm Molecular Weight) Synthesis->MS IR IR Spectroscopy (Functional Group ID & C-D bonds) MS->IR Molecular Ion at m/z 154 NMR NMR Spectroscopy (Confirm Deuteration) IR->NMR O-H, C=O, C-D stretches present Confirmation Structural Confirmation of this compound NMR->Confirmation Absence of methylene ¹H signals

Caption: Logical workflow for structural confirmation.

Conclusion

References

Methodological & Application

Application Note: Quantification of Adipic Acid in Human Plasma using Adipic Acid-d8 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adipic acid is a dicarboxylic acid that is an important industrial chemical and can be found as a metabolite in biological systems. Accurate and precise quantification of adipic acid in biological matrices is crucial for various research areas, including metabolic studies and toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity[1][2]. The use of a stable isotope-labeled internal standard, such as Adipic acid-d8, is essential for reliable quantification as it effectively compensates for variations in sample preparation and instrumental analysis[3][4][5][6]. This application note provides a detailed protocol for the quantification of adipic acid in human plasma using this compound as an internal standard.

Principle of the Method

This method employs a protein precipitation procedure for the extraction of adipic acid and the internal standard, this compound, from human plasma. The analytes are separated by reversed-phase liquid chromatography and detected using a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). Quantification is based on the ratio of the peak area of the analyte to that of the internal standard[5].

Experimental Protocols

Materials and Reagents
  • Adipic Acid (Reference Standard)

  • This compound (Internal Standard)[7]

  • Acetonitrile (LC-MS Grade)[8]

  • Formic Acid (LC-MS Grade)[8]

  • Methanol (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[5][6]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5][6]

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Adipic Acid and this compound by accurately weighing and dissolving each compound in methanol.

  • Working Standard Solutions: Create a series of working standard solutions for the calibration curve and quality control (QC) samples by performing serial dilutions of the Adipic Acid stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration that provides a stable and appropriate response (e.g., 1 µg/mL). The optimal concentration should be determined during method development[5].

Sample Preparation Protocol
  • Aliquot 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add a specified volume of the Internal Standard working solution to all samples, excluding the blank matrix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute it in the mobile phase.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system[5].

LC-MS/MS Parameters

Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Adipic Acid145.1127.110015
This compound153.1135.110015

Data Presentation

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)
Adipic Acid1 - 1000> 0.995

Table 4: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Medium100< 15< 1585 - 115
High800< 15< 1585 - 115

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for the quantification of adipic acid.

logical_relationship cluster_compensation Compensation for Variability Analyte Adipic Acid (Analyte) SamplePrep Sample Preparation (e.g., Extraction) Analyte->SamplePrep Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->SamplePrep IS->Ratio LCMS LC-MS/MS Analysis SamplePrep->LCMS LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification note IS compensates for variations in sample prep and instrument response

Caption: Role of the internal standard in LC-MS analysis.

References

Application Note: Quantification of Short-Chain Fatty Acids in Biological Samples Using Adipic Acid-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced by the gut microbiota through the fermentation of dietary fibers.[1][2][3] The most abundant of these in the gut are acetic, propionic, and butyric acids.[4][5] These microbial metabolites are crucial signaling molecules that play a significant role in host-microbiome interactions, influencing various physiological processes including immune system development, glucose homeostasis, and inflammation.[3][6] Given their importance in health and disease, accurate quantification of SCFAs in diverse biological samples such as plasma, serum, and feces is essential for understanding their roles in host health and for the development of novel therapeutics.[7][8]

This application note details a robust and sensitive method for the quantification of SCFAs using Gas Chromatography-Mass Spectrometry (GC-MS) with adipic acid-d8 as an internal standard. While isotopically labeled analogs of the target SCFAs are often the preferred internal standards, this compound can be employed as a cost-effective alternative, particularly when analyzing a broad range of SCFAs. Its use requires careful validation to account for differences in chemical properties and derivatization efficiency compared to the target analytes.

Experimental Workflow

The overall experimental workflow for the quantification of SCFAs using this compound as an internal standard is depicted below. The process involves sample preparation including acidification and extraction, followed by derivatization to enhance the volatility of the SCFAs for GC-MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Feces, Plasma) homogenize Homogenization sample->homogenize spike Spike with This compound (IS) homogenize->spike acidify Acidification (e.g., with HCl) spike->acidify extract Liquid-Liquid Extraction (e.g., with MTBE) acidify->extract derivatize Derivatization (e.g., with MTBSTFA) extract->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for SCFA quantification.

Detailed Experimental Protocol: GC-MS Analysis of SCFAs

This protocol is adapted from established methods for SCFA analysis and incorporates the use of this compound as an internal standard.[6][7]

1. Materials and Reagents

  • SCFA Standards: Acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, and hexanoic acid.

  • Internal Standard (IS): this compound.

  • Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[6]

  • Solvents: Methanol (MeOH), Methyl tert-butyl ether (MTBE), Acetonitrile (ACN) (all LC-MS grade).

  • Acids: Hydrochloric acid (HCl), Formic acid.

  • Other Reagents: Sodium hydroxide (NaOH), Pyridine.

2. Standard Solution Preparation

  • Stock Solutions: Prepare individual stock solutions of each SCFA and this compound in 20% methanol/water.

  • Calibration Standards: Create a series of mixed SCFA standard solutions at concentrations ranging from 0.015 to 25 µg/mL.[9]

  • Internal Standard Spiking Solution: Prepare a solution of this compound in acetonitrile.

3. Sample Preparation

The following protocol is a general guideline and may need to be optimized for different biological matrices.[6][7]

  • Fecal Samples:

    • Homogenize a known weight of the fecal sample.

    • Spike the homogenate with a known amount of the this compound internal standard solution.

    • Acidify the sample to a pH < 3.0 with HCl.[10]

    • Perform a liquid-liquid extraction with MTBE.

    • Centrifuge to separate the phases and collect the organic layer.

  • Plasma/Serum Samples:

    • To 20 µL of serum or plasma, add 30 µL of 0.1 M NaOH and 20 µL of the internal standard solution.[6]

    • Add 430 µL of MeOH, vortex, and incubate at -20°C for 20 minutes to precipitate proteins.[6]

    • Centrifuge and collect the supernatant.

4. Derivatization

Derivatization is crucial for improving the volatility and chromatographic properties of SCFAs for GC-MS analysis.[3][11]

  • Evaporate the solvent from the extracted samples and standards under a gentle stream of nitrogen.

  • Add the derivatization reagent (e.g., MTBSTFA) to the dried residue.[6]

  • Incubate the mixture to allow for complete derivatization.

5. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable column for fatty acid analysis, such as a ZB-5MS capillary column (e.g., 60 m x 0.25 mm, 0.25 µm).[12]

    • Injector: Splitless mode is often used for higher sensitivity with biological samples.[10]

    • Oven Program: Start at a lower temperature (e.g., 60-65°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 260-325°C) to elute all derivatized SCFAs.[6][12]

    • Carrier Gas: Helium at a constant flow rate.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. SIM mode offers higher sensitivity and selectivity by monitoring specific ions for each SCFA and the internal standard.[13]

Quantitative Data Summary

The following tables summarize typical performance characteristics of GC-MS methods for SCFA quantification. These values are illustrative and should be determined for each specific assay.

Table 1: Linearity and Detection Limits of SCFA Analysis

AnalyteLinearity Range (µM)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)
Acetic Acid0.5 - 500> 0.990.10.5
Propionic Acid0.5 - 500> 0.990.10.5
Butyric Acid0.5 - 500> 0.990.10.5
Valeric Acid0.5 - 250> 0.990.20.8

Data is representative and may vary based on the specific instrumentation and matrix.

Table 2: Precision and Accuracy

AnalyteConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Acetic Acid10< 5< 1090 - 110
100< 5< 1095 - 105
Propionic Acid10< 5< 1090 - 110
100< 5< 1095 - 105
Butyric Acid10< 5< 1090 - 110
100< 5< 1095 - 105

CV: Coefficient of Variation. Data is representative.

Signaling Pathways Involving SCFAs

SCFAs are known to exert their biological effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

scfa_signaling cluster_gut Gut Lumen cluster_cell Host Cell cluster_effects Physiological Effects SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) GPCRs G-Protein Coupled Receptors (GPR41, GPR43, GPR109A) SCFAs->GPCRs Activation HDACs Histone Deacetylases (HDACs) SCFAs->HDACs Inhibition signaling Downstream Signaling (e.g., MAPK, NF-κB) GPCRs->signaling gene_expression Altered Gene Expression HDACs->gene_expression immune Immune Regulation signaling->immune inflammation Anti-inflammatory Effects signaling->inflammation metabolism Metabolic Homeostasis gene_expression->metabolism gene_expression->inflammation

Caption: Simplified signaling pathways of SCFAs.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of short-chain fatty acids in various biological matrices using this compound as an internal standard. Careful validation of the method is crucial to ensure accurate and precise results. This analytical technique is a valuable tool for researchers and drug development professionals investigating the role of gut microbial metabolites in health and disease.

References

Application Notes and Protocols: Adipic Acid-d8 as a Novel Tracer for Investigating Dicarboxylic Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways, offering a window into the flux of metabolites in both healthy and diseased states. While fatty acid metabolism is commonly studied using tracers like deuterated water or 13C-labeled fatty acids, the investigation of alternative pathways such as omega-oxidation and dicarboxylic acid metabolism requires specialized tools. Adipic acid, a six-carbon dicarboxylic acid, is a key intermediate in these pathways. Elevated levels of adipic acid are observed in conditions of impaired fatty acid beta-oxidation, making it a potential biomarker for metabolic dysfunction.[1][2][3] This document outlines a theoretical framework and detailed protocols for the application of adipic acid-d8 as a tracer to quantify the flux through the dicarboxylic acid metabolic pathway.

The protocols described herein are based on established methodologies for stable isotope tracing in lipid metabolism and are adapted for the specific use of this compound. This application holds promise for research into metabolic disorders where dicarboxylic aciduria is a clinical feature, providing a novel method to probe the activity of omega- and beta-oxidation of dicarboxylic acids.

Metabolic Pathway of Adipic Acid

Adipic acid is not a primary substrate for the synthesis of complex lipids. Instead, it is a product of the omega-oxidation of longer-chain fatty acids, a pathway that becomes significant when the primary beta-oxidation pathway is impaired.[1][4] Once formed, adipic acid can be activated to adipyl-CoA and subsequently undergo beta-oxidation, yielding acetyl-CoA.[5] The metabolic fate of this compound can, therefore, be used to trace the flux through this alternative fatty acid oxidation pathway.

cluster_0 Omega-Oxidation Pathway cluster_1 Adipic Acid Beta-Oxidation Long-Chain Fatty Acid Long-Chain Fatty Acid Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Long-Chain Fatty Acid->Omega-Hydroxy Fatty Acid Cytochrome P450 Dicarboxylic Acid (e.g., C12) Dicarboxylic Acid (e.g., C12) Omega-Hydroxy Fatty Acid->Dicarboxylic Acid (e.g., C12) Dehydrogenases Adipic Acid (C6) Adipic Acid (C6) Dicarboxylic Acid (e.g., C12)->Adipic Acid (C6) Peroxisomal Beta-Oxidation Adipyl-CoA Adipyl-CoA Adipic Acid (C6)->Adipyl-CoA Acyl-CoA Synthetase Glutaryl-CoA Glutaryl-CoA Adipyl-CoA->Glutaryl-CoA Beta-Oxidation Crotonyl-CoA Crotonyl-CoA Glutaryl-CoA->Crotonyl-CoA Decarboxylation Acetyl-CoA Acetyl-CoA Crotonyl-CoA->Acetyl-CoA Further Oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Ketone Bodies Ketone Bodies Acetyl-CoA->Ketone Bodies

Metabolic fate of adipic acid.

Hypothetical Application: Tracing Dicarboxylic Acid Flux in a Cellular Model of Impaired Beta-Oxidation

This hypothetical study aims to quantify the flux of adipic acid through the beta-oxidation pathway in a cell line with a known defect in mitochondrial fatty acid oxidation. By introducing this compound and measuring its incorporation into downstream metabolites, researchers can assess the capacity of the dicarboxylic acid oxidation pathway.

Table 1: Experimental Parameters
ParameterValue
Cell LineCPT2 deficient human fibroblasts
TracerThis compound (octadeuterated)
Tracer Concentration100 µM
Incubation Times0, 2, 6, 12, 24 hours
Analytical MethodGas Chromatography-Mass Spectrometry (GC-MS)
Table 2: Hypothetical Quantitative Data - Isotopic Enrichment of Key Metabolites
Time (hours)This compound Enrichment (%)Succinyl-CoA-d4 Enrichment (%)Acetyl-CoA-d2 Enrichment (%)
099.0 ± 0.50.1 ± 0.050.1 ± 0.05
285.2 ± 2.15.3 ± 0.82.1 ± 0.4
660.7 ± 3.515.8 ± 1.97.9 ± 1.1
1235.1 ± 4.228.4 ± 3.115.2 ± 2.3
2410.5 ± 2.835.6 ± 4.520.7 ± 3.0

Data are presented as mean ± standard deviation of hypothetical measurements.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound
  • Cell Seeding: Plate CPT2 deficient human fibroblasts in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours in standard culture medium.

  • Preparation of Labeling Medium: Prepare a 10 mM stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution in serum-free culture medium to a final concentration of 100 µM.

  • Labeling: Aspirate the standard culture medium from the cells and wash each well twice with sterile phosphate-buffered saline (PBS). Add 2 mL of the prepared labeling medium to each well.

  • Time Course: Incubate the cells for the designated time points (0, 2, 6, 12, and 24 hours) at 37°C in a humidified incubator with 5% CO2. The 0-hour time point represents immediate harvesting after the addition of the labeling medium.

  • Harvesting: At each time point, place the plates on ice, aspirate the labeling medium, and wash the cells three times with ice-cold PBS. Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen gas. Store the dried metabolite extracts at -80°C until analysis.

Protocol 2: GC-MS Analysis of Deuterium-Labeled Metabolites
  • Derivatization: To the dried metabolite extracts, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Incubate at 60°C for 30 minutes to derivatize the organic acids.

  • GC-MS Instrumentation: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC Column: Use a suitable capillary column for separating organic acids (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Program: Start at an initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in both full scan mode to identify metabolites and selected ion monitoring (SIM) mode to quantify the isotopic enrichment of adipic acid and its downstream products.

  • Data Analysis:

    • Identify the retention times and mass spectra of the derivatized metabolites by comparing them to authentic standards.

    • In SIM mode, monitor the following ions (as their TMS derivatives):

      • Adipic acid (unlabeled): m/z 290

      • This compound: m/z 298

      • Succinic acid (from succinyl-CoA-d4): m/z 262 (unlabeled), m/z 266 (labeled)

      • Monitor characteristic fragment ions for acetyl-CoA derived products to determine d2 enrichment.

    • Calculate the isotopic enrichment for each metabolite at each time point by determining the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.

Experimental Workflow Visualization

cluster_workflow Experimental Workflow A Cell Culture (CPT2 deficient fibroblasts) B Labeling with this compound (100 µM) A->B C Time Course Incubation (0, 2, 6, 12, 24h) B->C D Metabolite Extraction (80% Methanol) C->D E Derivatization (BSTFA/TMCS) D->E F GC-MS Analysis (Full Scan & SIM) E->F G Data Analysis (Isotopic Enrichment Calculation) F->G H Metabolic Flux Calculation G->H

Workflow for this compound tracing.

Conclusion

The use of this compound as a metabolic tracer represents a novel and theoretically sound approach to investigate the flux through the dicarboxylic acid oxidation pathway. The detailed protocols and hypothetical data presented provide a comprehensive guide for researchers interested in exploring this area of metabolism. This methodology has the potential to provide significant insights into the pathophysiology of metabolic disorders characterized by impaired fatty acid oxidation and dicarboxylic aciduria, and may aid in the development of therapeutic strategies targeting these pathways.

References

Application Note: Quantification of Adipic Acid in Human Plasma using Adipic acid-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Adipic acid is a dicarboxylic acid that is naturally present in some foods and is also used as a food additive. In clinical research, elevated levels of adipic acid in biological fluids may be indicative of certain metabolic disorders. Accurate and reliable quantification of adipic acid in plasma is crucial for studying its role in health and disease. This application note provides a detailed protocol for the quantification of adipic acid in human plasma using a stable isotope-labeled internal standard, Adipic acid-d8, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is essential for correcting analytical variability, ensuring high accuracy and precision.[1][2]

Principle

This method employs a protein precipitation technique for sample preparation, followed by reversed-phase liquid chromatography for the separation of adipic acid and its deuterated internal standard, this compound. Detection and quantification are achieved using a tandem mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of adipic acid to that of the internal standard is used to calculate the concentration of the analyte in the plasma sample.

Materials and Reagents

  • Adipic acid (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98% purity)

  • Human plasma (K2EDTA)

  • Pipettes and tips

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system (e.g., Triple Quadrupole)

Experimental Protocols

Standard and Internal Standard Stock Solution Preparation
  • Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

    Store stock solutions at -20°C.

Working Standard and Internal Standard Solution Preparation
  • Adipic Acid Working Standards: Prepare a series of working standards by serially diluting the Adipic Acid Stock Solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound Stock Solution with methanol to a final concentration of 10 µg/mL.

Calibration Curve and Quality Control Sample Preparation
  • Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of each Adipic Acid Working Standard to create a calibration curve with concentrations ranging from 5 ng/mL to 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15 ng/mL, 250 ng/mL, and 4000 ng/mL) in the same manner as the calibration standards.

Plasma Sample Preparation
  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 100 µL of each plasma sample, add 10 µL of the Internal Standard Working Solution (10 µg/mL).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3][4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 5).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Conditions

Liquid Chromatography
ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Adipic acid: m/z 145.1 → 127.1this compound: m/z 153.1 → 135.1
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

(Note: MS parameters such as collision energy and source settings should be optimized for the specific instrument used.)

Data Analysis and Quantification

The concentration of adipic acid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of adipic acid in the unknown samples is then interpolated from this calibration curve.

Method Validation Data

The following tables present representative data for the validation of this method, based on typical performance characteristics for similar LC-MS/MS assays.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Adipic acid5 - 5000> 0.995
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
Low QC1595 - 105< 15
Medium QC25090 - 110< 10
High QC400090 - 110< 10
Table 3: Recovery
AnalyteExtraction Recovery (%)
Adipic acid> 85
This compound> 85

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound IS Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result G cluster_pathway Reverse Adipate Degradation Pathway AcetylCoA Acetyl-CoA OxoadipylCoA 3-Oxoadipyl-CoA AcetylCoA->OxoadipylCoA Thiolase SuccinylCoA Succinyl-CoA SuccinylCoA->OxoadipylCoA Thiolase HydroxyadipylCoA 3-Hydroxyadipyl-CoA OxoadipylCoA->HydroxyadipylCoA 3-Hydroxyacyl-CoA Dehydrogenase CarboxypentenoylCoA 5-Carboxy-2-pentenoyl-CoA HydroxyadipylCoA->CarboxypentenoylCoA Enoyl-CoA Hydratase AdipylCoA Adipyl-CoA CarboxypentenoylCoA->AdipylCoA Acyl-CoA Dehydrogenase AdipicAcid Adipic Acid AdipylCoA->AdipicAcid Thioesterase

References

Application Notes and Protocols for the Quantification of Dicarboxylic Acids Using Adipic Acid-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are important metabolites involved in various physiological and pathological processes, including fatty acid oxidation and energy metabolism.[1][2] Accurate quantification of DCAs in biological matrices is crucial for understanding their roles in health and disease, and for the development of novel therapeutics. Stable isotope dilution coupled with mass spectrometry is a powerful technique for the precise and accurate quantification of endogenous metabolites.[3] Adipic acid-d8, a deuterated analog of adipic acid, is an excellent internal standard for the quantification of a range of dicarboxylic acids due to its chemical similarity and distinct mass.

This document provides detailed application notes and protocols for the quantification of dicarboxylic acids in biological samples using this compound as an internal standard. Methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented.

Metabolic Pathway of Dicarboxylic Acids

Dicarboxylic acids are primarily formed through the ω-oxidation of fatty acids in the endoplasmic reticulum. This process is followed by β-oxidation in peroxisomes, which shortens the carbon chain of the dicarboxylic acids.[1][2] This metabolic pathway is an alternative to the primary mitochondrial β-oxidation of fatty acids.

Metabolic Pathway of Dicarboxylic Acids Fatty Acids Fatty Acids ω-Oxidation (Endoplasmic Reticulum) ω-Oxidation (Endoplasmic Reticulum) Fatty Acids->ω-Oxidation (Endoplasmic Reticulum) Dicarboxylic Acids Dicarboxylic Acids ω-Oxidation (Endoplasmic Reticulum)->Dicarboxylic Acids β-Oxidation (Peroxisomes) β-Oxidation (Peroxisomes) Dicarboxylic Acids->β-Oxidation (Peroxisomes) Chain-Shortened DCAs Chain-Shortened DCAs β-Oxidation (Peroxisomes)->Chain-Shortened DCAs Acetyl-CoA Acetyl-CoA β-Oxidation (Peroxisomes)->Acetyl-CoA

Caption: Metabolic pathway of dicarboxylic acid formation and degradation.

Experimental Workflow for Dicarboxylic Acid Quantification

The general workflow for the quantification of dicarboxylic acids using this compound involves sample preparation, derivatization (optional but recommended), and analysis by either LC-MS/MS or GC-MS.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Collection (e.g., Plasma, Urine) Sample Collection (e.g., Plasma, Urine) Addition of this compound (Internal Standard) Addition of this compound (Internal Standard) Sample Collection (e.g., Plasma, Urine)->Addition of this compound (Internal Standard) Protein Precipitation Protein Precipitation Addition of this compound (Internal Standard)->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Evaporation and Reconstitution Evaporation and Reconstitution Liquid-Liquid Extraction->Evaporation and Reconstitution Derivatization Agent Addition Derivatization Agent Addition Evaporation and Reconstitution->Derivatization Agent Addition Incubation Incubation Derivatization Agent Addition->Incubation LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Incubation->LC-MS/MS or GC-MS Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS or GC-MS Analysis->Data Processing and Quantification

Caption: General experimental workflow for dicarboxylic acid analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of various dicarboxylic acids using stable isotope dilution mass spectrometry. The values are indicative and may vary depending on the specific matrix, instrumentation, and protocol used.

Dicarboxylic AcidLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
Succinic Acid0.1 - 50000.020.0695 - 105[4]
Glutaric Acid0.1 - 50000.030.0892 - 103[4]
Adipic Acid0.1 - 50000.020.0598 - 107[4][5]
Suberic Acid0.5 - 20000.10.390 - 110[6]
Sebacic Acid0.5 - 20000.10.488 - 108[6]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Dicarboxylic Acid Quantification

This protocol is suitable for the analysis of dicarboxylic acids in plasma and urine. Derivatization with 2-dimethylaminophenacyl bromide (DmPABr) is used to enhance sensitivity and chromatographic performance.[7][8]

1. Materials and Reagents

  • This compound (Internal Standard)

  • Dicarboxylic acid standards (Succinic, Glutaric, Adipic, Suberic, Sebacic acids, etc.)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ethyl acetate

  • 2-dimethylaminophenacyl bromide (DmPABr)

  • N,N-Diisopropylethylamine (DIPEA)

  • Human plasma/urine samples

2. Sample Preparation

  • Thaw plasma or urine samples on ice.

  • To 100 µL of sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 15 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Acidify the supernatant with 10 µL of 1 M HCl. Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization

  • Reconstitute the dried extract in 50 µL of acetonitrile.

  • Add 10 µL of 10 mg/mL DmPABr in acetonitrile and 5 µL of 10% DIPEA in acetonitrile.

  • Incubate at 60°C for 30 minutes.

  • Cool to room temperature and add 5 µL of 1% formic acid to stop the reaction.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the dicarboxylic acids of interest (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for each derivatized dicarboxylic acid and this compound should be optimized.

Protocol 2: GC-MS Method for Dicarboxylic Acid Quantification

This protocol is suitable for the analysis of volatile and semi-volatile dicarboxylic acids in various biological matrices. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to increase volatility.[6][9]

1. Materials and Reagents

  • This compound (Internal Standard)

  • Dicarboxylic acid standards

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Biological samples

2. Sample Preparation

  • Follow the sample preparation steps (1-6) from the LC-MS/MS protocol.

3. Derivatization

  • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Incubate at 70°C for 60 minutes.[10]

  • Cool to room temperature.

4. GC-MS Analysis

  • GC System: A gas chromatograph.

  • Column: A suitable non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Detection Mode: Selected Ion Monitoring (SIM) or MRM. Monitor characteristic ions for each silylated dicarboxylic acid and this compound.

Conclusion

The presented protocols provide robust and sensitive methods for the quantification of dicarboxylic acids in biological samples using this compound as an internal standard. The choice between LC-MS/MS and GC-MS will depend on the specific dicarboxylic acids of interest, the sample matrix, and the available instrumentation. Proper method validation should be performed to ensure data accuracy and reliability.

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange in Adipic acid-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Adipic acid-d8. The information is designed to help you identify and resolve common issues related to isotopic exchange during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom on a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, moisture). This can compromise the isotopic purity of the standard, leading to inaccuracies in quantitative analyses such as mass spectrometry, where this compound is often used as an internal standard.

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

The deuterium atoms on the carbons alpha to the carbonyl groups (the C2 and C5 positions) are the most likely to undergo exchange. This is because the carbonyl group can facilitate the formation of an enolate intermediate under certain conditions, particularly in the presence of acid or base catalysts, making the alpha-deuteriums labile.

Q3: What experimental factors can promote isotopic exchange in this compound?

Several factors can increase the rate of H-D exchange:

  • pH: Both acidic and basic conditions can catalyze the exchange. The rate of exchange is generally minimized at a slightly acidic pH.

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the exchange reaction, thus increasing the rate.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms and facilitate the exchange. Aprotic solvents are preferred for storing and handling deuterated compounds.

  • Exposure to Moisture: Atmospheric moisture can be a source of protons for exchange.

Q4: How can I assess the isotopic purity of my this compound?

The isotopic purity of this compound can be determined using analytical techniques such as:

  • Mass Spectrometry (MS): By analyzing the mass-to-charge ratio of the molecule, you can determine the relative abundance of the deuterated and non-deuterated forms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the presence of any C-H bonds that have resulted from H-D exchange.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with isotopic exchange in your experiments involving this compound.

Problem: Inaccurate or inconsistent quantitative results when using this compound as an internal standard.

This is often the primary indicator that isotopic exchange may be occurring.

Step 1: Review Your Experimental Conditions

Carefully examine your experimental protocol for potential triggers of H-D exchange.

  • pH of Solutions: Are you using strongly acidic or basic solutions?

  • Temperature: Are any steps carried out at elevated temperatures?

  • Solvents: Are you using protic solvents?

  • Storage: How is the this compound stock solution prepared and stored?

Step 2: Isotopic Purity Check

If you suspect isotopic exchange, it is crucial to verify the isotopic purity of your this compound standard.

  • Action: Analyze a sample of your this compound standard, both from the original vial and from your working solutions, using mass spectrometry or NMR.

  • Expected Outcome: The analysis should confirm the expected level of deuteration. A significant presence of lower mass isotopologues suggests that exchange has occurred.

Step 3: Protocol Optimization to Minimize Exchange

Based on your review and purity check, implement the following changes to your protocol.

  • pH Adjustment: If possible, adjust the pH of your solutions to a range where exchange is minimized (typically slightly acidic, but this should be empirically determined for your specific application).

  • Temperature Control: Perform experimental steps at the lowest practical temperature.

  • Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane) for preparing stock and working solutions of this compound. If an aqueous solution is necessary, prepare it immediately before use.

  • Minimize Exposure to Moisture: Store this compound in a desiccator and use anhydrous solvents when preparing solutions.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Inaccurate Quantitative Results review_conditions Step 1: Review Experimental Conditions (pH, Temp, Solvent, Storage) start->review_conditions purity_check Step 2: Isotopic Purity Check (MS or NMR) review_conditions->purity_check analyze_purity Analyze Purity Data purity_check->analyze_purity is_exchange Isotopic Exchange Confirmed? analyze_purity->is_exchange optimize_protocol Step 3: Optimize Protocol (Adjust pH, Lower Temp, Change Solvent) is_exchange->optimize_protocol Yes no_exchange Investigate Other Experimental Variables (e.g., instrument calibration, sample preparation) is_exchange->no_exchange No re_evaluate Re-evaluate Quantitative Results optimize_protocol->re_evaluate end Accurate Results Achieved re_evaluate->end no_exchange->end

Caption: A workflow diagram for troubleshooting isotopic exchange in this compound.

Experimental Protocols

Protocol for Evaluating Isotopic Stability of this compound

This protocol is designed to test the stability of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Your experimental solvents and buffers (e.g., water, methanol, acetonitrile, buffers at various pH values)

  • Vials

  • Incubator or water bath

  • Mass spectrometer or NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile) at a known concentration.

  • In separate vials, dilute the this compound stock solution with each of the solvents/buffers you intend to test to a final concentration suitable for your analytical instrument.

  • Prepare a control sample by diluting the stock solution in the aprotic solvent.

  • Incubate the vials at the temperatures and for the durations relevant to your experimental workflow. It is recommended to test several time points.

  • At each time point, quench the reaction by freezing the sample if necessary.

  • Analyze the samples by mass spectrometry or NMR to determine the extent of H-D exchange.

  • Compare the isotopic distribution of the test samples to the control sample.

Visualizing the Isotopic Stability Testing Workflow

StabilityTestingWorkflow prep_stock Prepare this compound Stock Solution (Aprotic Solvent) prep_samples Prepare Test Samples in Various Solvents/Buffers prep_stock->prep_samples prep_control Prepare Control Sample (Aprotic Solvent) prep_stock->prep_control incubate Incubate Samples at Relevant Temperatures and Time Points prep_samples->incubate prep_control->incubate analyze Analyze Samples by MS or NMR incubate->analyze compare Compare Isotopic Distribution to Control analyze->compare determine_stability Determine Isotopic Stability Under Each Condition compare->determine_stability

Caption: A workflow for assessing the isotopic stability of this compound.

Data Presentation

The following table presents hypothetical data to illustrate the impact of different conditions on the isotopic exchange of this compound. This data is for illustrative purposes only and should be confirmed by your own experiments.

ConditionTemperature (°C)Incubation Time (hours)% Isotopic Purity (d8)
Control (Acetonitrile) 252499.5
Water (pH 7) 252498.2
Water (pH 7) 502495.1
0.1 M HCl (pH 1) 252496.5
0.1 M NaOH (pH 13) 252492.3
Methanol 252498.9

Signaling Pathways and Mechanisms

The primary mechanism for H-D exchange at the alpha-carbons of this compound is through enolization, which can be catalyzed by either acid or base.

Base-Catalyzed Exchange

Under basic conditions, a hydroxide ion or other base removes a deuterium from the carbon alpha to the carbonyl group, forming an enolate intermediate. This enolate can then be protonated by a hydrogen from the solvent, resulting in the replacement of a deuterium with a hydrogen.

Acid-Catalyzed Exchange

In the presence of an acid, the carbonyl oxygen is protonated, making the alpha-deuteriums more acidic and susceptible to removal by a weak base (like water). This also leads to the formation of an enol, which can then be deuterated or protonated.

Visualizing the Exchange Mechanism

ExchangeMechanism cluster_base Base-Catalyzed Exchange cluster_acid Acid-Catalyzed Exchange adipic_d8_base This compound enolate Enolate Intermediate adipic_d8_base->enolate OH- adipic_d7h1_base Adipic acid-d7h1 enolate->adipic_d7h1_base H2O adipic_d8_acid This compound enol Enol Intermediate adipic_d8_acid->enol H3O+ adipic_d7h1_acid Adipic acid-d7h1 enol->adipic_d7h1_acid H2O

Caption: A simplified diagram of acid- and base-catalyzed isotopic exchange.

Chromatographic shift of Adipic acid-d8 vs. unlabeled adipic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the chromatographic analysis of adipic acid and its deuterated analog, adipic acid-d8.

Frequently Asked Questions (FAQs)

Q1: We are observing a consistent retention time shift between our unlabeled adipic acid and the this compound internal standard. Is this expected?

Yes, a slight chromatographic shift between a deuterated standard and its unlabeled counterpart is a well-documented phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE). In reversed-phase chromatography, it is common for the deuterated compound (this compound) to elute slightly earlier than the unlabeled compound.

Q2: What causes the chromatographic shift between adipic acid and this compound?

The primary cause of this shift lies in the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond. This can lead to a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase in reversed-phase chromatography. Consequently, the deuterated molecule has a slightly weaker affinity for the stationary phase and is eluted more quickly by the mobile phase.

Q3: Can the magnitude of the retention time shift vary?

Absolutely. The extent of the chromatographic shift can be influenced by several factors, including:

  • The number and position of deuterium atoms: A higher degree of deuteration can sometimes lead to a more pronounced shift.

  • Chromatographic conditions: Mobile phase composition, pH, column temperature, and the type of stationary phase can all impact the degree of separation between the two compounds.

Q4: Could the observed shift be due to a problem with our method or instrument?

While the deuterium isotope effect is the most likely cause, it is still crucial to rule out other potential issues. A sudden or drastic change in retention time could indicate problems such as:

  • Leaks in the HPLC/LC-MS system.

  • Changes in mobile phase preparation.

  • Column degradation.

  • Fluctuations in column temperature.

  • Instrument malfunction.

A systematic troubleshooting approach is recommended to confirm the cause.

Troubleshooting Guide: Chromatographic Shift of this compound

This guide will help you diagnose and manage the chromatographic shift observed between unlabeled adipic acid and this compound.

Step 1: Confirm the Nature of the Shift
  • Consistency is Key: Is the shift in retention time consistent across multiple runs? A consistent, small shift (typically with the d8 compound eluting first) is characteristic of the deuterium isotope effect.

  • Magnitude of the Shift: Is the shift minor, or has it changed significantly from previous analyses? A large or sudden change may indicate a problem beyond the isotope effect.

Step 2: Systematic Troubleshooting Workflow

If the shift is inconsistent or has changed significantly, follow this workflow:

G cluster_0 Troubleshooting Workflow A Inconsistent or Large Retention Time Shift Observed B Check for System Leaks A->B Start C Verify Mobile Phase Preparation B->C No Leaks G Address Method/Instrument Issue B->G Leak Found D Inspect Column Performance C->D Composition Correct C->G Preparation Error E Confirm Instrument Parameters D->E Column OK D->G Column Issue F Isotope Effect Confirmed E->F Parameters Correct (Consistent, small shift) E->G Parameters Incorrect

Caption: Troubleshooting workflow for chromatographic shifts.

Step 3: Managing the Deuterium Isotope Effect

If the shift is confirmed to be due to the deuterium isotope effect, here are some strategies to manage it:

  • Integration Parameters: Ensure that the peak integration parameters for both the analyte and the internal standard are optimized to account for the slight separation.

  • Method Optimization:

    • Mobile Phase: Minor adjustments to the organic modifier content or the pH of the mobile phase can sometimes alter the selectivity and reduce the separation.

    • Gradient: A shallower gradient can broaden the peaks, potentially leading to better co-elution.

  • Acceptance Criteria: If the shift is consistent and does not impact the accuracy and precision of your quantification, it may be acceptable to document it as a known characteristic of the method.

Quantitative Data Summary

While specific quantitative data for the retention time shift of this compound is not extensively published, the expected behavior based on the principles of the Chromatographic Deuterium Isotope Effect in reversed-phase chromatography is summarized below.

CompoundExpected Retention Behavior in Reversed-Phase HPLCRationale
Adipic AcidLater ElutionStronger interaction with the non-polar stationary phase due to C-H bonds.
This compoundEarlier Elution Weaker interaction with the non-polar stationary phase due to the slightly shorter and stronger C-D bonds.

Experimental Protocols

The following is a general experimental protocol for the analysis of adipic acid by reversed-phase HPLC, which can be adapted to investigate the chromatographic shift.

Objective: To determine the retention time difference between unlabeled adipic acid and this compound.

Materials:

  • Adipic Acid standard

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of adipic acid and this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Prepare a working solution containing a 1:1 mixture of both compounds.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical starting point would be 5-10% B, holding for a few minutes, then a linear gradient to 95% B.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 30-40 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at 210 nm or Mass Spectrometry (MS) in negative ion mode.

  • Data Analysis:

    • Inject the mixed standard solution multiple times to ensure reproducibility.

    • Determine the retention times for both adipic acid and this compound.

    • Calculate the difference in retention time (Δt_R).

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the factors influencing the Chromatographic Deuterium Isotope Effect.

G cluster_1 Factors Influencing CDE A Physicochemical Properties B C-D Bond (Shorter, Stronger) A->B C Reduced van der Waals Interactions B->C H Chromatographic Shift (Δt_R) C->H D Chromatographic Conditions E Mobile Phase D->E F Stationary Phase D->F G Temperature D->G E->H F->H G->H

Caption: Factors influencing the chromatographic deuterium isotope effect.

Technical Support Center: Purity of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deuterated internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to the purity of deuterated internal standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity requirements for a deuterated internal standard (D-IS)?

For reliable and accurate quantification, a deuterated internal standard must have high chemical and isotopic purity.[1][2] Generally, the following criteria are recommended:

  • Chemical Purity: Greater than 99% to ensure that no other compounds are present that could cause interfering peaks in your analysis.[1][2]

  • Isotopic Enrichment (or Purity): At least 98% to minimize the contribution of the unlabeled analyte in the internal standard solution.[1][2] High isotopic purity is crucial to prevent an overestimation of the analyte's concentration, especially at lower levels.[1]

Q2: What is the ideal number of deuterium atoms for an internal standard?

Typically, a deuterated compound should have between two and ten deuterium atoms.[1][2] The optimal number depends on the molecular weight of the analyte and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently to be resolved from the natural isotopic distribution of the analyte, thus preventing analytical interference.[1] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is generally undesirable.[1]

Q3: Why is my deuterated internal standard eluting at a different retention time than the analyte?

Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This phenomenon, known as the "isotope effect," occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a small difference in polarity.[3] This can become problematic if the separation is significant, as the analyte and internal standard may be exposed to different matrix effects.[4]

Q4: What are the consequences of low isotopic purity?

Low isotopic purity indicates a significant presence of partially deuterated or non-deuterated analyte in the internal standard.[3] This can lead to several issues:

  • Overestimation of Analyte Concentration: The unlabeled analyte (D0) impurity in the internal standard will contribute to the analyte's signal, causing a positive bias in the results.[1][5] This is particularly problematic at the lower limit of quantitation (LLOQ).[5]

  • Increased LLOQ: The presence of the unlabeled analyte in the internal standard raises the background signal, which can increase the LLOQ and reduce the sensitivity and dynamic range of the assay.[5]

  • Inaccurate Calibration Curves: The unlabeled analyte can cause a non-zero intercept in the calibration curve.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: I'm observing a signal for my analyte in my blank samples (blank matrix + D-IS), leading to a non-zero intercept in my calibration curve.

  • Possible Cause: This is a classic sign of isotopic impurity, where the deuterated internal standard contains a significant amount of the unlabeled analyte.[1][2]

  • Troubleshooting Steps:

    • Consult the Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.[2]

    • Analyze the D-IS Solution Alone: Prepare a "zero sample" by spiking your deuterated internal standard at its working concentration into a blank matrix. Analyze this sample to measure the peak area of the analyte, which represents the contribution from the D-IS.[1]

    • Correct for the Contribution: You can subtract the analyte peak area found in the zero sample from all other samples. Alternatively, the calibration curve can be corrected by accounting for this non-zero intercept.[1]

    • Contact the Supplier: If a significant amount of unlabeled analyte is detected, you may need to contact the supplier for a higher purity batch.[2]

Problem 2: The signal from my deuterated internal standard is decreasing over time, or I'm seeing an unexpected increase in my analyte's signal.

  • Possible Cause: This may be due to H/D exchange (isotopic exchange or back-exchange), where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.[1][3] This is more common when deuterium labels are on chemically labile positions like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, and can be catalyzed by acidic or basic conditions.[2][3]

  • Troubleshooting Steps:

    • Review Labeling Position: Check the CoA to identify the location of the deuterium labels. Avoid standards with labels on exchangeable sites if your experimental conditions are not neutral.[3]

    • Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible. Avoid storing deuterated compounds in acidic or basic solutions.[3]

    • Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature.[3]

    • Evaluate Solvent Stability: Incubate the internal standard in your sample diluent and mobile phase for a time equivalent to your analytical run and re-inject to see if the signal of the unlabeled analyte increases.[2]

    • Consider Alternatives: If the problem persists, consider using a standard with deuterium labels on stable, non-exchangeable positions (e.g., aromatic rings) or use a ¹³C or ¹⁵N-labeled internal standard, which are not susceptible to exchange.[1][3]

Data Presentation

Table 1: Purity Recommendations for Deuterated Internal Standards

ParameterRecommended PurityRationale
Chemical Purity >99%Prevents interference from other compounds.[1][2]
Isotopic Purity ≥98%Minimizes the contribution of unlabeled analyte to the analyte signal, preventing overestimation.[1][2]

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesConsiderations
High-Resolution Mass Spectrometry (HRMS) Isotopic distribution and enrichment.[6][7]Rapid, highly sensitive, low sample consumption.[7][8]Requires specialized instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Position of deuterium labels and degree of deuteration.[3][6]Provides detailed structural information.[6]Lower sensitivity compared to MS; requires deuterated solvents.[3]
High-Performance Liquid Chromatography (HPLC-UV) Chemical purity by separating the main component from impurities.[9]Widely available; can be used for purification.[1]May not distinguish between deuterated and non-deuterated compounds.

Experimental Protocols

Protocol 1: Assessing Isotopic Purity by LC-MS

Objective: To determine the isotopic purity of a deuterated internal standard and quantify the contribution of the unlabeled analyte.

Methodology:

  • Prepare a High-Concentration D-IS Solution: Dissolve the deuterated internal standard in a suitable solvent to a concentration significantly higher than that used in your analytical method.[1]

  • Acquire Full Scan Mass Spectra: Infuse the D-IS solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the full isotopic distribution.[1]

  • Data Analysis:

    • Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+3, M+4, etc.).[1]

    • Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks (unlabeled and partially labeled).[1]

  • Determine Contribution to Analyte Signal:

    • Prepare a "zero sample" consisting of the blank matrix and the D-IS at the final working concentration.[1]

    • Measure the peak area of the analyte in this zero sample. This area represents the contribution from the D-IS impurity.[1]

Protocol 2: Assessing Chemical Purity by HPLC-UV

Objective: To assess the chemical purity of a deuterated internal standard.

Methodology:

  • Standard Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent at a known concentration.

  • HPLC-UV Analysis:

    • Inject the solution onto an HPLC system equipped with a UV detector (such as a photodiode array detector).[10]

    • Use a suitable chromatographic method (column, mobile phase, gradient) to separate the main compound from any potential impurities.

  • Data Analysis:

    • Integrate the peak area of the main compound and all impurity peaks.

    • Calculate the chemical purity by dividing the peak area of the main compound by the total peak area of all detected components and multiplying by 100.

Mandatory Visualization

G start Start: Analytical Issue Observed (e.g., poor precision, inaccurate QCs) check_purity Is D-IS Purity Suspected? start->check_purity isotopic_issue Issue: Analyte signal in blanks or non-zero intercept? check_purity->isotopic_issue Yes other_issues Investigate other issues: - Matrix Effects - Co-elution - Instrument Performance check_purity->other_issues No analyze_dis_alone Action: Analyze D-IS in blank matrix. isotopic_issue->analyze_dis_alone Yes hd_exchange_issue Issue: Drifting IS signal or increasing analyte signal? isotopic_issue->hd_exchange_issue No signal_present Analyte signal present? analyze_dis_alone->signal_present correct_data Solution: Correct data by subtracting blank contribution. signal_present->correct_data Yes no_signal No significant signal. Investigate other causes. signal_present->no_signal No contact_supplier_iso Solution: Contact supplier for higher purity batch. correct_data->contact_supplier_iso check_label_pos Action: Check label position and pH of solutions. hd_exchange_issue->check_label_pos Yes hd_exchange_issue->other_issues No is_labile Label in labile position? check_label_pos->is_labile optimize_conditions Solution: Optimize pH and MS source temperature. is_labile->optimize_conditions Yes not_labile Not labile. Investigate other causes. is_labile->not_labile No consider_alt Solution: Consider 13C/15N IS or standard with stable labels. optimize_conditions->consider_alt

Caption: Troubleshooting workflow for common purity issues with deuterated internal standards.

References

Technical Support Center: Adipic Acid-d8 Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Adipic acid-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in negative ion mode ESI?

In negative ion electrospray ionization (ESI) mode, this compound is expected to lose a proton (or deuteron) to form the [M-H]⁻ ion. Given the molecular weight of this compound is approximately 154.19 g/mol , the expected precursor ion to monitor will have a mass-to-charge ratio (m/z) of approximately 153.2.

Q2: What are the typical MRM transitions for this compound?

While optimal transitions should always be determined empirically by infusing the standard, a common fragmentation for dicarboxylic acids is the loss of a carboxyl group (-COOH). For this compound, the following Multiple Reaction Monitoring (MRM) transitions are a good starting point for method development.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Notes
This compoundm/z 153.2m/z 108.2Loss of a carboxyl group (-COOH, 45 Da)
This compoundm/z 153.2m/z 85.1Further fragmentation, potential qualifier ion
Adipic acid (unlabeled)m/z 145.1m/z 100.1For comparison; loss of carboxyl group

Q3: My signal intensity for this compound is very low. How can I improve it?

Low signal intensity is a common issue for small, polar molecules like adipic acid. Here are several strategies to improve sensitivity:

  • Optimize Ion Source Parameters: Ensure parameters like capillary voltage, source temperature, and gas flows are optimized. For acidic compounds in negative ESI mode, a higher source temperature (e.g., 350-450°C) and appropriate nebulizer and drying gas flows can improve desolvation and ionization efficiency.[1]

  • Mobile Phase Composition: The choice of mobile phase additive is critical. While basic conditions theoretically favor deprotonation, weak acids like 0.1% acetic acid in the mobile phase can paradoxically enhance the signal for acidic compounds in negative ESI-MS.[2][3] Avoid non-volatile buffers like phosphate, which will contaminate the MS source.

  • Consider Derivatization: For challenging analyses, derivatization can dramatically increase sensitivity. Converting the carboxylic acid groups to a more easily ionizable species can improve ESI efficiency by several orders of magnitude. This is a common strategy for fatty acids and organic acids.[4][5]

  • Check for Contamination: High background noise from contaminated solvents, glassware, or reagents can suppress the analyte signal.[6] Always use high-purity, LC-MS grade solvents and additives.

Q4: I'm observing significant peak tailing for my this compound peak. What could be the cause?

Peak tailing can be caused by several factors related to the chromatography:

  • Secondary Interactions: The carboxylic acid groups on adipic acid can have secondary interactions with active sites on the column packing material, especially with standard C18 columns.

  • Column Choice: Consider using a column specifically designed for organic acids or a mixed-mode column that provides better peak shape for polar compounds.

  • Mobile Phase pH: The pH of the mobile phase should be appropriate to keep the analyte in a consistent ionic state. Buffering the mobile phase with a volatile agent like ammonium acetate or adding a weak acid can improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Troubleshooting Guide

This section addresses specific problems you might encounter during your analysis.

Issue 1: High Backpressure
Potential Cause Recommended Solution
Column Frit Blockage Backflush the column (if permitted by the manufacturer). If the pressure does not decrease, replace the column.
System Blockage Systematically disconnect components (starting from the column outlet and moving backward) to isolate the source of the blockage. Check for clogged tubing or frits.
Buffer Precipitation If using buffers, ensure they are fully dissolved and compatible with the organic solvent concentration. Flush the system with an appropriate solvent (like warm water) to redissolve precipitated salts.
Issue 2: Retention Time Shifts
Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between injections (typically 5-10 column volumes).
Mobile Phase Preparation Prepare fresh mobile phase daily. Inconsistent preparation can lead to shifts in retention time.
Column Temperature Fluctuation Use a column oven to maintain a stable temperature. Inconsistent temperature control can cause retention time drift.
Pump Malfunction Check for air bubbles in the pump lines and perform a pump purge. Ensure check valves are functioning correctly.

Troubleshooting Workflow Diagram

G start Problem Encountered (e.g., No Peak, Low Signal, Bad Peak Shape) check_ms Step 1: Verify MS Performance start->check_ms infuse Infuse Standard Solution Directly into MS check_ms->infuse check_lc Step 2: Verify LC Performance inject_std Inject Known Standard check_lc->inject_std check_sample Step 3: Check Sample Integrity prep_fresh Prepare Fresh Standard & Sample check_sample->prep_fresh signal_ok Signal OK? infuse->signal_ok signal_ok->check_lc Yes tune_ms Tune & Calibrate MS. Optimize Source Parameters (Voltage, Gas, Temp). signal_ok->tune_ms No tune_ms->infuse resolved Problem Resolved peak_ok Peak Shape & Retention Time OK? inject_std->peak_ok peak_ok->check_sample Yes check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) peak_ok->check_mobile_phase No check_column Check Column (Contamination, Age, Type) check_mobile_phase->check_column check_pressure Check System Pressure & Flow Rate check_column->check_pressure check_pressure->inject_std degradation Consider Degradation or Adsorption prep_fresh->degradation degradation->resolved

References

Preventing back-exchange of deuterium in Adipic acid-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the back-exchange of deuterium in Adipic acid-d8 during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is a chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment.[1] This is a concern because it can compromise the isotopic purity of the compound, leading to inaccurate results in sensitive analytical techniques like mass spectrometry and NMR spectroscopy, where this compound might be used as an internal standard or a tracer.[2]

Q2: What are the primary factors that cause deuterium back-exchange in this compound?

A2: The primary factors that catalyze the back-exchange of deuterium atoms, particularly those on carbons alpha to the carboxylic acid groups in this compound, are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can serve as a source of hydrogen atoms.

  • pH: Both acidic and basic conditions can catalyze the enolization of the carbonyl group, which facilitates the exchange of alpha-deuterons.[3][4][5]

  • Temperature: Higher temperatures increase the rate of the exchange reaction.[1]

Q3: How should I store this compound to ensure its isotopic stability?

A3: To maintain the isotopic integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[6][7] For long-term storage of stock solutions, keeping them at -20°C or -80°C is recommended.[2]

Q4: Can I use water as a solvent for this compound?

A4: While Adipic acid has some solubility in water, using protic solvents like D₂O is preferable to H₂O if an aqueous solution is necessary for your experiment. If H₂O must be used, it is critical to keep the temperature low and the exposure time as short as possible to minimize back-exchange. For applications where isotopic stability is paramount, consider using aprotic solvents.

Q5: What are suitable aprotic solvents for this compound?

A5: Aprotic solvents that are generally suitable for dissolving carboxylic acids and will not contribute to deuterium back-exchange include:

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM) The choice of solvent will depend on the specific requirements of your experiment.

Troubleshooting Guide

Issue 1: Loss of Deuterium Signal in Mass Spectrometry Analysis

Potential Cause Troubleshooting Step
Use of Protic Solvents in Sample Preparation Prepare samples in aprotic solvents whenever possible. If a protic solvent is unavoidable, use its deuterated version (e.g., D₂O instead of H₂O, MeOD instead of MeOH).
High Temperature during Sample Preparation or Analysis Maintain low temperatures (e.g., 0-4°C) throughout your experimental workflow, from sample preparation to injection into the analytical instrument.[8]
Unfavorable pH of the Solution If working in an aqueous environment, adjust the pH to be as close to neutral as possible, as both strongly acidic and basic conditions can promote exchange. For some compounds, a slightly acidic pH around 2.5 can minimize exchange rates.[1][9]
Prolonged Exposure to Protic Solvents Minimize the time the sample spends in a protic solvent before analysis.[10]

Issue 2: Inconsistent Results When Using this compound as an Internal Standard

Potential Cause Troubleshooting Step
Variable Back-Exchange Between Samples Ensure that all samples, standards, and blanks are prepared using the exact same procedure, including solvent composition, temperature, and time, to ensure any back-exchange that does occur is consistent.
Contamination of Solvents with Water Use high-purity, anhydrous aprotic solvents. Store them properly to prevent water absorption from the atmosphere.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solution
  • Environment: Handle solid this compound in a dry environment, such as a glove box or under a stream of dry nitrogen, to minimize exposure to atmospheric moisture.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile, THF, DMSO) that is compatible with your experimental design.

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the chosen aprotic solvent to the target concentration.

  • Storage: Store the stock solution in a tightly sealed vial, preferably with a PTFE-lined cap, at low temperature (-20°C or -80°C) to ensure long-term stability.[2]

Protocol 2: Minimizing Back-Exchange During Sample Analysis by LC-MS

This protocol is adapted from best practices in HDX-MS and tailored for a small molecule like this compound.

  • System Preparation: If possible, cool the autosampler of your LC-MS system to a low temperature (e.g., 4°C).

  • Sample Preparation:

    • Prepare your sample in an appropriate aprotic solvent.

    • If dilution in an aqueous mobile phase is required, perform this step immediately before injection and keep the sample at a low temperature.

    • Minimize the time the sample is in contact with any protic solvent.

  • Chromatography:

    • Use a fast LC gradient to reduce the analysis time.[11]

    • If possible, maintain the column at a low temperature, although this may affect chromatographic performance.

  • Mobile Phase: While typical reversed-phase chromatography uses water and acetonitrile, the exposure to water in the mobile phase can cause some on-column back-exchange. This is often unavoidable, but keeping the analysis time short can mitigate the effect.

Visual Guides

Logical Workflow for Preventing Deuterium Back-Exchange

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis A Handle Solid this compound in Dry Environment B Use Anhydrous Aprotic Solvent (e.g., ACN, THF, DMSO) A->B C Store Solution in Tightly Sealed Vial B->C Prepare Stock D Store at Low Temperature (-20°C or -80°C) C->D E Minimize Exposure to Protic Solvents (H₂O) D->E Use in Experiment F Maintain Low Temperature (e.g., 4°C) E->F G Use Fast Analytical Method F->G H H G->H Acquire Data with Minimal Back-Exchange

Caption: Workflow for handling this compound to minimize deuterium back-exchange.

Factors Influencing Deuterium Back-Exchange

G A Deuterium Back-Exchange Rate B Temperature B->A Increases C pH (Acidic or Basic) C->A Increases D Presence of Protic Solvents D->A Enables E Exposure Time E->A Increases

Caption: Key factors that increase the rate of deuterium back-exchange.

References

Technical Support Center: Adipic Acid-d8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of Adipic acid-d8.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or no signal for this compound Ion Suppression: Co-eluting matrix components are interfering with the ionization of your analyte.1. Improve Sample Preparation: Use a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
Poor peak shape (tailing, fronting) Column Overload: Injecting too much sample or analyte. Secondary Interactions: Interaction of the acidic analyte with the stationary phase.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Adjust Mobile Phase pH: Using a mobile phase with a low pH (e.g., containing formic acid) will keep the adipic acid in its neutral form, improving peak shape on reversed-phase columns.
Inconsistent or irreproducible results Variable Matrix Effects: Sample-to-sample differences in matrix composition are causing varying degrees of ion suppression. Inconsistent Sample Preparation: Variability in the extraction process.1. Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard for the analysis of endogenous adipic acid as it co-elutes and experiences similar matrix effects, allowing for accurate correction. 2. Automate Sample Preparation: Utilize automated systems for LLE or SPE to improve consistency. 3. Prepare Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects.
High background or baseline noise Contaminated LC-MS System: Buildup of non-volatile salts or other contaminants in the ion source. Poor Quality Solvents/Reagents: Impurities in the mobile phase or sample preparation reagents.1. Clean the Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source. 2. Use High-Purity Solvents: Ensure all solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid) are LC-MS grade.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from a sample (e.g., salts, lipids, proteins from plasma or urine) reduce the ionization efficiency of the target analyte (this compound) in the mass spectrometer's ion source. This leads to a decreased signal, which can negatively impact the sensitivity, accuracy, and precision of the analysis.

Q2: How can I determine if my this compound assay is affected by ion suppression?

A2: A post-column infusion experiment is a common method to identify ion suppression.[1] In this technique, a solution of this compound is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC column. A dip or drop in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.[1]

Q3: Which ionization mode is best for this compound analysis?

A3: Negative ion mode Electrospray Ionization (ESI) is typically used for the analysis of dicarboxylic acids like adipic acid.[2] In this mode, the molecule easily loses a proton to form the [M-H]⁻ ion, which is then detected by the mass spectrometer.

Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound in biological fluids?

A4: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective methods for cleaning up complex samples like plasma and urine.[3] Protein precipitation is a simpler but generally less clean method that may not sufficiently remove all ion-suppressing components.[4] The choice of method depends on the sample matrix and the required sensitivity.

Q5: Should I use derivatization for this compound analysis?

A5: While derivatization can be used to improve the chromatographic retention and ionization efficiency of some organic acids, it is often not necessary for adipic acid when using modern LC-MS/MS systems.[5][6] Direct analysis in negative ion mode typically provides sufficient sensitivity.[2] Derivatization adds extra steps to the sample preparation, which can introduce variability.[5]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Organic Acid Recovery

The following table summarizes typical recovery rates for different sample preparation methods. Note that recovery can be highly dependent on the specific matrix, protocol, and analyte.

Sample Preparation Method Matrix Analyte Class Average Recovery (%) Key Considerations
Solid-Phase Extraction (SPE) UrineGeneral Organic Acids84.1%[3]Provides cleaner extracts than protein precipitation.[4] Can be optimized for specific compound classes.
Liquid-Liquid Extraction (LLE) UrineGeneral Organic Acids77.4%[3]Can be very effective but may be more time-consuming and use larger solvent volumes.[3][7]
LLE (Diethyl Ether) UrineAdipic Acid>90%[1]Specific protocol for dicarboxylic acids showing high recovery.
Protein Precipitation (Acetonitrile) PlasmaVarious Drugs/MetabolitesVariable (Often lower than SPE/LLE)[4]Quick and simple, but often results in significant matrix effects due to insufficient removal of phospholipids.[4]

Experimental Protocols

Protocol 1: Representative LC-MS/MS Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Liquid Chromatography:

    • Column: A reversed-phase column suitable for polar compounds, such as a C18 with a polar endcap or an organic acid-specific column (e.g., Thermo Scientific Acclaim™ Organic Acid column).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (Negative ESI Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Typical MRM Transitions:

      • Adipic Acid: Precursor Ion (Q1): 145.1 m/z; Product Ion (Q3): 127.1 m/z (Loss of H₂O) or 101.1 m/z (Loss of CO₂)

      • This compound (Internal Standard): Precursor Ion (Q1): 153.2 m/z; Product Ion (Q3): 134.2 m/z (Loss of D₂O) or 107.2 m/z (Loss of CO₂)

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for the specific instrument to maximize signal intensity for the above transitions.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is a general procedure for extracting acidic compounds from urine.

  • Sample Pre-treatment: Centrifuge a 1 mL urine sample to pellet any particulates. Acidify the supernatant with formic acid to a pH of ~3-4.

  • Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the this compound and other organic acids with 1 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 3: Post-Column Infusion Experiment to Detect Ion Suppression
  • System Setup:

    • Prepare a standard solution of this compound (e.g., 100 ng/mL) in a mobile phase-like solvent.

    • Using a T-junction, connect the LC column outlet and a syringe pump to the MS inlet.

  • Analyte Infusion:

    • Infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min) directly into the mass spectrometer.

    • Monitor the MRM transition for this compound. You should observe a stable, elevated baseline signal.

  • Matrix Injection:

    • While the infusion continues, inject a blank matrix sample that has been prepared using your standard sample preparation protocol.

  • Data Analysis:

    • Monitor the baseline of the this compound signal. Any significant and reproducible dip in the signal indicates a region of ion suppression caused by co-eluting matrix components. The retention time of this dip should be avoided for the elution of your analyte.[1]

Visualizations

G cluster_sample_prep Sample Preparation Workflow start Start: Plasma/Urine Sample ppt Protein Precipitation (e.g., Acetonitrile) start->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle spe Solid-Phase Extraction (e.g., HLB Cartridge) start->spe centrifuge Centrifuge ppt->centrifuge drydown Evaporate & Reconstitute lle->drydown spe->drydown supernatant Collect Supernatant centrifuge->supernatant supernatant->drydown analysis LC-MS/MS Analysis drydown->analysis

Caption: A flowchart of common sample preparation workflows for biological samples.

G cluster_workflow Post-Column Infusion Setup lc LC System (Inject Blank Matrix) column LC Column lc->column tee T-Junction column->tee ms Mass Spectrometer tee->ms syringe Syringe Pump (Constant Infusion of this compound) syringe->tee

Caption: Diagram illustrating the setup for a post-column infusion experiment.

References

Validation & Comparative

The Gold Standard for Adipic Acid Quantification: A Comparative Guide to Adipic acid-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in the quantification of adipic acid, the choice of internal standard is a critical decision. This guide provides an objective comparison of Adipic acid-d8's performance against other alternatives, supported by experimental data, to validate its position as the superior choice for mass spectrometry-based analytical methods.

Adipic acid, a dicarboxylic acid of significant industrial and biological interest, requires accurate quantification in various matrices, from industrial process control to clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.

Performance Comparison: this compound vs. Alternative Internal Standards

The ideal internal standard should have physicochemical properties as close as possible to the analyte. In this regard, this compound, where eight hydrogen atoms are replaced with deuterium, is chemically almost identical to adipic acid. This near-perfect analogy translates to superior performance compared to other commonly used types of internal standards, such as structural analogs (e.g., other dicarboxylic acids) or non-labeled compounds.

While specific validation data for this compound is not always published in extensive comparative studies, the principles of isotope dilution mass spectrometry and data from similar applications consistently demonstrate the advantages of using a deuterated internal standard.

Table 1: Performance Characteristics of this compound vs. Alternative Internal Standards

Performance MetricThis compound (Isotope-Labeled)Structural Analog (e.g., Glutaric Acid)
Chemical & Physical Properties Nearly identical to adipic acidSimilar, but with differences in polarity, volatility, and pKa
Chromatographic Co-elution Co-elutes with adipic acidSeparate elution, leading to differential matrix effects
Ionization Efficiency Identical to adipic acidMay differ, leading to inaccurate correction
Correction for Matrix Effects Excellent, as it experiences the same ion suppression/enhancementPartial and often inaccurate
Correction for Sample Loss Excellent, as it behaves identically during extraction and handlingGood, but potential for differential recovery
Accuracy & Precision HighModerate to Low, depending on the matrix complexity

Experimental Data: Validation of this compound

While a complete, publicly available validation report specifically for this compound was not identified in the conducted search, representative data from a validated method for the analysis of adipic acid in a biological matrix (urine) provides insight into its expected performance. The following table summarizes key validation parameters for a high-resolution isotope dilution mass spectrometry method.

Table 2: Representative Quantitative Performance Data for Adipic Acid Analysis using a Stable Isotope-Labeled Internal Standard

ParameterResult
Linearity (R²) 0.999[1]
Linear Range (µg/mL) 0 - 0.167[1]
Limit of Quantification (LOQ) (µg/mL) *0.08[1]
Accuracy (% Recovery) Typically within 85-115%
Precision (%RSD) Typically <15%
Recovery Consistent and reproducible

*Data obtained from a nanoelectrospray high-resolution isotope dilution mass spectrometry method for targeted quantitative analysis of urinary metabolites.[1] While this study did not explicitly state this compound was used, it employed an isotope dilution strategy for which this compound is the appropriate internal standard for adipic acid.

Experimental Protocols

The following sections outline a typical experimental workflow for the quantification of adipic acid in a biological sample using this compound as an internal standard, based on established methodologies for organic acid analysis.

Sample Preparation (Human Plasma)
  • Thawing and Spiking: Thaw frozen plasma samples at room temperature. To 100 µL of plasma, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of organic acids.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. The MRM transitions for adipic acid and this compound would be determined by direct infusion and optimization.

Visualizing the Workflow

The logical workflow for validating and using this compound as an internal standard can be visualized as follows:

Adipic_acid_d8_Validation_Workflow cluster_MethodDev Method Development cluster_Validation Method Validation cluster_SampleAnalysis Sample Analysis Select_IS Select Internal Standard (this compound) Optimize_LC Optimize LC Conditions (Column, Mobile Phase) Select_IS->Optimize_LC Optimize_MS Optimize MS/MS Parameters (MRM Transitions) Optimize_LC->Optimize_MS Linearity Linearity & Range Optimize_MS->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Recovery Extraction Recovery Precision->Recovery Stability Stability Recovery->Stability Sample_Prep Sample Preparation (Spike with this compound) Stability->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Quantification Quantification (Peak Area Ratio) LC_MS_Analysis->Quantification

Caption: Workflow for the validation and application of this compound.

Signaling Pathway Context

While Adipic acid itself is not part of a classical signaling pathway, its presence in biological systems can be indicative of certain metabolic states, including fatty acid oxidation disorders. The accurate measurement of adipic acid is crucial for diagnosing and monitoring these conditions.

Metabolic_Context Fatty_Acids Fatty Acid Oxidation Metabolic_Block Metabolic Block (e.g., MCAD Deficiency) Fatty_Acids->Metabolic_Block Omega_Oxidation Microsomal ω-Oxidation Fatty_Acids->Omega_Oxidation Metabolic_Block->Omega_Oxidation Shunting of Metabolites Dicarboxylic_Acids Dicarboxylic Acids (including Adipic Acid) Omega_Oxidation->Dicarboxylic_Acids Urinary_Excretion Increased Urinary Excretion Dicarboxylic_Acids->Urinary_Excretion Diagnosis Diagnosis of Metabolic Disorders Urinary_Excretion->Diagnosis

References

A Head-to-Head Comparison: Adipic Acid-d8 vs. 13C-Adipic Acid as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of an appropriate internal standard is critical to ensure data accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for adipic acid: Adipic acid-d8 and 13C-Adipic acid. The selection between a deuterium-labeled and a carbon-13-labeled internal standard can significantly impact analytical performance, particularly in complex matrices encountered in biomedical and pharmaceutical research.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a means to correct for variability during sample preparation, chromatography, and detection.[1][2] By closely mimicking the chemical and physical properties of the analyte, these standards can account for inconsistencies in extraction efficiency, injection volume, and matrix-induced ion suppression or enhancement.[3] However, the nature of the isotopic label—deuterium versus carbon-13—introduces subtle yet significant differences that can influence the outcome of an experiment.[4]

Performance Comparison: this compound vs. 13C-Adipic Acid

The ideal internal standard should exhibit identical behavior to the analyte throughout the entire analytical workflow.[4] While both this compound and 13C-Adipic acid are designed to achieve this, inherent physicochemical differences between deuterium and carbon-13 isotopes lead to notable variations in their performance. The following table summarizes the key performance characteristics based on established principles of stable isotope-labeled standards.

FeatureThis compound13C-Adipic acidRationale & Implication for Adipic Acid Analysis
Chromatographic Co-elution Often elutes slightly earlier than unlabeled adipic acid.[2]Co-elutes perfectly with unlabeled adipic acid.[1][5]Perfect co-elution is crucial for accurate compensation of matrix effects, which can fluctuate across a chromatographic peak. With 13C-Adipic acid, both the standard and the analyte experience the exact same matrix environment, leading to more reliable quantification.[1]
Matrix Effect Compensation May provide incomplete compensation due to chromatographic separation from the analyte.[1]Provides more accurate and reliable compensation for matrix-induced ion suppression or enhancement.[4]Studies have shown that matrix effects can differ significantly between a deuterated standard and the analyte if they are chromatographically resolved. This can lead to inaccuracies in the calculated concentration of adipic acid.
Isotopic Stability Susceptible to back-exchange of deuterium for hydrogen in certain solvents or pH conditions.[4]The 13C label is integrated into the carbon backbone and is not susceptible to exchange.[4]Isotopic instability in this compound can compromise the integrity of the quantitative data by altering the known concentration of the internal standard.
Fragmentation in MS/MS May exhibit different fragmentation patterns or require different collision energies compared to the unlabeled analyte.[5]Exhibits virtually identical fragmentation behavior to the unlabeled analyte.Differences in fragmentation can complicate method development and potentially affect the sensitivity and specificity of the assay for adipic acid.
Cost & Availability Generally less expensive and more widely available.[1][6][7]Typically more expensive and may have more limited commercial availability.[6]For routine analyses with less complex matrices, this compound may be a cost-effective option. However, for methods requiring the highest accuracy and for regulated bioanalysis, the investment in 13C-Adipic acid is often justified.

Experimental Protocols

A typical experimental workflow for the quantification of adipic acid in a biological matrix (e.g., plasma or urine) using either this compound or 13C-Adipic acid as an internal standard would involve sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein Precipitation and Extraction

This protocol is a representative method for extracting adipic acid from a plasma sample.

  • Sample Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of either this compound or 13C-Adipic acid solution to the plasma sample. The concentration of the internal standard should be close to the expected concentration of the endogenous adipic acid.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the adipic acid and the internal standard, to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section outlines typical parameters for the chromatographic separation and mass spectrometric detection of adipic acid.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of organic acids.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: A typical flow rate would be between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions would be optimized for adipic acid, this compound, and 13C-Adipic acid.

Visualizing the Workflow and Comparison

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or 13C-Adipic acid) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for adipic acid quantification.

G cluster_d8 This compound cluster_13c 13C-Adipic acid d8_elution Earlier Elution d8_matrix Incomplete Matrix Effect Compensation d8_elution->d8_matrix d8_stability Potential for Isotopic Exchange d8_cost Lower Cost c13_elution Co-elution c13_matrix Accurate Matrix Effect Compensation c13_elution->c13_matrix c13_stability Isotopically Stable c13_cost Higher Cost

Caption: Logical comparison of key performance attributes.

Conclusion and Recommendation

For the quantitative analysis of adipic acid, particularly in complex biological matrices, 13C-Adipic acid is the superior internal standard . Its ability to co-elute with the unlabeled analyte ensures more accurate compensation for matrix effects, a critical factor for achieving reliable and reproducible results.[1][5] Furthermore, its isotopic stability eliminates the risk of back-exchange, thereby preserving the integrity of the standard's concentration throughout the analytical process.[4]

While this compound presents a more cost-effective option, researchers must be cognizant of its potential limitations, including chromatographic shifts and the possibility of isotopic exchange.[2] These factors can introduce variability and compromise the accuracy of quantification. Therefore, for demanding applications such as regulated bioanalysis, clinical research, and the development of reference methods, the use of 13C-Adipic acid is strongly recommended to ensure the highest quality data.

References

Determining the Limit of Detection for Analytical Methods Utilizing Adipic Acid-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Method Performance

The precise and accurate quantification of organic acids at low concentrations is a critical requirement in numerous fields, from clinical diagnostics to pharmaceutical development. Adipic acid, a dicarboxylic acid, is a relevant analyte in various biological and industrial matrices. The use of a stable isotope-labeled internal standard, such as Adipic acid-d8, is a widely accepted strategy to enhance the accuracy and precision of quantitative methods, particularly when using mass spectrometry-based detection. This guide provides a comparative overview of analytical methodologies for the determination of the limit of detection (LOD) for methods that can employ this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods and Limits of Detection

The selection of an analytical method is often a trade-off between sensitivity, selectivity, sample throughput, and cost. For the analysis of adipic acid, both liquid chromatography (LC) and gas chromatography (GC), typically coupled with mass spectrometry (MS), are the most common techniques. The use of this compound as an internal standard is particularly advantageous in MS-based methods to correct for matrix effects and variations in sample preparation and instrument response.

Below is a summary of the performance of different analytical methods for the determination of adipic acid and other relevant dicarboxylic acids.

AnalyteMethodInternal StandardMatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)
Adipic AcidLC-MS/MS (Representative Method)This compound Urine, PlasmaEstimated LOD: ~0.05 µmol/L
Adipic AcidLC-QDaNot specifiedAqueous SolutionLOQ: 0.2 - 6 µg/mL[1]
Adipic AcidHPLC-DADNot specifiedWorkplace AirConcentration Range: 0.5 - 10 mg/m³
Methylmalonic AcidLC-MS/MSNot specifiedSerum, Plasma, UrineLOD: 0.05 µmol/L; LOQ: 0.1 µmol/L[2]
Dicarboxylic AcidsLC-MS/MS with DerivatizationDeuterated StandardsBiofluidsEstimated LOD: fg levels[3]
Adipic AcidLC-MS (SIM)Not specifiedAqueous SolutionMDL: ≤ 0.06 mg/L[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the determination of the limit of detection for adipic acid using LC-MS/MS with this compound as an internal standard, and a comparative GC-MS method.

Protocol 1: Determination of LOD for Adipic Acid in Human Urine by LC-MS/MS using this compound

This protocol describes a representative method for the sensitive quantification of adipic acid in a biological matrix.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • To 100 µL of urine, add 10 µL of an internal standard working solution containing this compound (concentration to be optimized, e.g., 1 µM).

  • Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate adipic acid from other matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Adipic Acid: Precursor ion (m/z) 145.1 → Product ion (m/z) 127.1

    • This compound: Precursor ion (m/z) 153.1 → Product ion (m/z) 135.1

3. Limit of Detection (LOD) Determination:

  • Prepare a series of calibration standards of adipic acid in a blank matrix (e.g., charcoal-stripped urine) at low concentrations, each spiked with the same concentration of this compound.

  • The LOD is typically determined as the concentration that produces a signal-to-noise ratio (S/N) of 3.

Protocol 2: Determination of Adipic Acid in Aqueous Samples by GC-MS with Derivatization

This method provides an alternative approach, often requiring derivatization for volatile analytes.

1. Sample Preparation and Derivatization:

  • To 1 mL of the aqueous sample, add an internal standard (e.g., a structurally similar but chromatographically resolved dicarboxylic acid).

  • Acidify the sample with HCl.

  • Extract the adipic acid with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl (TMS) derivative of adipic acid.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient to ensure separation of the derivatized adipic acid.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the adipic acid derivative.

Workflow and Pathway Visualizations

To better illustrate the experimental processes and logical flows, the following diagrams are provided.

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & LOD Calculation start Blank Matrix (e.g., Urine, Plasma) spike_analyte Spike with decreasing concentrations of Adipic Acid start->spike_analyte spike_is Spike with constant concentration of this compound spike_analyte->spike_is extraction Extraction / Protein Precipitation spike_is->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms peak_integration Peak Area Integration (Analyte & IS) lcms->peak_integration sn_ratio Calculate Signal-to-Noise Ratio (S/N) peak_integration->sn_ratio lod Determine LOD (Concentration at S/N = 3) sn_ratio->lod

Caption: Experimental workflow for LOD determination using an internal standard.

Signaling_Pathway Analyte Adipic Acid (in sample) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (spiked internal standard) IS->SamplePrep LC_Separation Liquid Chromatography (Separation) SamplePrep->LC_Separation Ionization Mass Spectrometry (Ionization - ESI) LC_Separation->Ionization Mass_Analyzer Mass Analyzer (Q1) (Precursor Ion Selection) Ionization->Mass_Analyzer Collision_Cell Collision Cell (Q2) (Fragmentation) Mass_Analyzer->Collision_Cell Detector Mass Analyzer (Q3) & Detector (Product Ion Detection) Collision_Cell->Detector Quantification Quantification (Ratio of Analyte/IS) Detector->Quantification

Caption: Logical flow of quantification using an internal standard in LC-MS/MS.

References

The Gold Standard for Quantification: Assessing Accuracy and Precision with Adipic Acid-d8

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within pharmaceutical research and development, the demand for rigorous accuracy and precision in quantitative assays is paramount. The use of internal standards is a fundamental strategy to achieve this, and among the various types, stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard. This guide provides a comprehensive comparison of Adipic acid-d8, a deuterated stable isotope-labeled analog of adipic acid, with alternative internal standards. We will delve into supporting experimental data, detailed methodologies, and visual workflows to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.

The Critical Role of Internal Standards

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. This includes losses during extraction, derivatization, and injection, as well as fluctuations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to ensure that it is affected by the analytical process in the same manner.

This compound: A Superior Internal Standard

This compound is an isotopic variant of adipic acid where eight hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass allows it to be distinguished from the endogenous adipic acid by mass spectrometry (MS), while its chemical and physical properties remain virtually identical. This near-perfect analogy is what makes this compound a superior choice for an internal standard in quantitative assays.

Key Advantages of this compound:

  • Co-elution with Analyte: In chromatographic separations (GC or LC), this compound co-elutes with adipic acid, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement in the MS source.

  • Similar Extraction Recovery: Due to their identical chemical properties, this compound and adipic acid exhibit the same recovery during sample extraction procedures.

  • Correction for Derivatization Inefficiencies: In methods requiring derivatization (e.g., GC-MS), any variability in the reaction efficiency will affect both the analyte and the internal standard equally.

  • Improved Precision and Accuracy: By effectively normalizing for variations throughout the analytical workflow, this compound significantly improves the precision and accuracy of the quantitative results.[1]

Performance Comparison: this compound vs. Alternatives

The superiority of a deuterated internal standard like this compound becomes evident when compared to other types of internal standards, such as structural analogs or homologues.

Internal Standard TypeAnalyteMatrixAccuracy (% Recovery)Precision (%RSD)Reference
Deuterated (this compound) Adipic Acid Simulated Plasma 98.5 - 101.2 < 5% Hypothetical Data
Structural Analog (Glutaric acid)Adipic AcidSimulated Plasma85.7 - 95.3< 15%Hypothetical Data
Homologue (Pimelic acid)Adipic AcidSimulated Plasma88.1 - 97.0< 12%Hypothetical Data
No Internal StandardAdipic AcidSimulated Plasma75.4 - 110.5> 20%Hypothetical Data

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected performance differences. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Quantification of Adipic Acid in Biological Fluids by Isotope Dilution GC-MS

This protocol describes the quantitative analysis of adipic acid in a biological matrix (e.g., urine or plasma) using this compound as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

a. Sample Preparation and Extraction:

  • To 100 µL of the biological sample, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Acidify the sample by adding 10 µL of 1 M HCl.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

b. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before GC-MS analysis.

c. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Adipic acid-TMS derivative (m/z): Monitor characteristic ions (e.g., M-15).

    • This compound-TMS derivative (m/z): Monitor corresponding mass-shifted ions.

d. Quantification:

Construct a calibration curve by analyzing standards containing known concentrations of adipic acid and a fixed concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.

Visualizing the Workflow

To better illustrate the analytical process and the logical relationships involved, the following diagrams have been generated using the DOT language.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Spike with This compound Sample->Add_IS Acidify Acidification Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evaporate Evaporation LLE->Evaporate Derivatize TMS Derivatization Evaporate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Quant Quantification GCMS->Quant

Caption: Experimental workflow for the quantification of adipic acid.

Logical_Relationship cluster_process Analytical Process cluster_detection Detection Adipic_Acid Adipic Acid Process Extraction Derivatization Injection Adipic_Acid->Process Adipic_Acid_d8 This compound Adipic_Acid_d8->Process MS Mass Spectrometry Process->MS

Caption: Co-processing of analyte and internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate and precise quantification of adipic acid in complex matrices. Its ability to mimic the behavior of the endogenous analyte throughout the entire analytical process makes it superior to other types of internal standards. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards like this compound is a critical step towards generating high-quality, defensible data.

References

A Guide to Inter-Laboratory Comparison of Adipic Acid-d8 Based Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting inter-laboratory comparisons of analytical methods for the quantification of Adipic acid-d8. This compound, a deuterated stable isotope of adipic acid, is commonly used as an internal standard in mass spectrometry-based bioanalytical assays. Ensuring the accuracy and reproducibility of its measurement across different laboratories is critical for the reliable assessment of drug candidates and for regulatory submissions.

Inter-laboratory comparison studies, also known as proficiency testing or round-robin tests, are essential for evaluating the performance of analytical methods in different laboratories.[1][2][3] These studies help to identify potential biases, assess the overall precision of a method, and ensure that all participating laboratories can achieve comparable results.[4][5] This guide outlines the key experimental protocols and data presentation formats for such a comparison.

Experimental Protocols

A successful inter-laboratory comparison relies on a well-defined and harmonized experimental protocol that is followed by all participating laboratories. The following sections detail a recommended methodology for a comparison of a liquid chromatography-mass spectrometry (LC-MS) method for the determination of this compound in a biological matrix, such as human plasma.

Preparation of Study Samples

A central laboratory should be responsible for the preparation and distribution of all study samples to ensure consistency.

  • Blank Matrix: A single, pooled batch of the biological matrix (e.g., human plasma) should be used. This matrix should be pre-screened to ensure it is free of this compound and any interfering substances.

  • Stock Solutions: A certified reference material of this compound should be used to prepare a primary stock solution in a suitable solvent (e.g., methanol). A separate stock solution of a suitable internal standard (IS), for example, a further deuterated adipic acid such as Adipic acid-d10, should also be prepared.

  • Calibration Standards and Quality Control Samples: Calibration standards and quality control (QC) samples should be prepared by spiking the blank matrix with known concentrations of this compound from the stock solution. A typical concentration range for calibration standards might be 1-1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

  • Sample Distribution: All samples should be aliquoted, frozen at -80°C, and shipped on dry ice to the participating laboratories. A subset of samples should be retained by the central laboratory to investigate any discrepancies.

Sample Preparation Method

The following is a common protein precipitation method for the extraction of this compound from plasma.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS system.

LC-MS/MS Parameters

While specific instrument parameters will vary between laboratories, a general set of starting conditions should be provided.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard (e.g., Adipic acid-d10): Precursor ion (m/z) -> Product ion (m/z)

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for each instrument but reported.

Data Presentation

Clear and standardized data presentation is crucial for a meaningful comparison of results from different laboratories. The following tables provide a template for summarizing the quantitative data.

Table 1: Inter-Laboratory Comparison of Accuracy and Precision

Laboratory IDSample IDTarget Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Intra-assay Precision (%CV)Inter-assay Precision (%CV)
Lab 01QC Low5.04.896.04.55.2
QC Mid50.051.2102.43.14.0
QC High500.0495.599.12.53.5
Lab 02QC Low5.05.2104.05.16.0
QC Mid50.048.997.83.84.5
QC High500.0505.1101.02.93.9
.....................

Table 2: Comparison of Calibration Curve Parameters

Laboratory IDLinearity Range (ng/mL)Correlation Coefficient (r²)SlopeIntercept
Lab 011 - 10000.99850.01230.0005
Lab 021 - 10000.99910.01280.0002
...............

Table 3: Summary of Sensitivity Measures

Laboratory IDLower Limit of Quantification (LLOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)
Lab 011.00.3
Lab 021.00.4
.........

Visualization of the Inter-Laboratory Comparison Workflow

The following diagram illustrates the overall workflow for conducting an inter-laboratory comparison study for this compound.

G A Central Lab: Prepare & Distribute Samples (Calibration Standards, QCs, Blanks) B Participating Labs (Lab 1, Lab 2, ...) A->B Ship Samples C Sample Analysis: - Sample Preparation - LC-MS/MS Analysis B->C Perform Analysis D Data Processing: - Peak Integration - Concentration Calculation C->D E Data Submission to Central Lab D->E F Central Lab: Statistical Analysis - Accuracy & Precision - Linearity - Sensitivity E->F Submit Results G Final Report Generation: - Summary of Results - Comparison of Performance F->G

Caption: Workflow for an inter-laboratory comparison study.

This guide provides a foundational framework. For a formal proficiency test, adherence to international standards such as ISO/IEC 17043 is recommended.[2] Regular participation in such comparisons is a key component of a robust quality management system and provides confidence in the reliability of analytical data.

References

Comparative Performance Analysis of Adipic Acid-d8 and Alternative Internal Standards in Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Adipic acid-d8 and other deuterated dicarboxylic acid internal standards for use in linearity and recovery studies. The information is intended for researchers, scientists, and drug development professionals involved in quantitative analysis using chromatographic techniques coupled with mass spectrometry.

Introduction

Stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification in bioanalytical methods. They co-elute with the analyte of interest and experience similar matrix effects and variations during sample preparation and analysis, thus providing reliable correction. This compound is a deuterated analog of adipic acid, a dicarboxylic acid relevant in various metabolic pathways and as a biomarker. This guide evaluates its performance in linearity and recovery studies, alongside other commonly used deuterated dicarboxylic acid internal standards.

Quantitative Data Summary

The following tables summarize the linearity and recovery data for Adipic acid and alternative deuterated internal standards based on published analytical method validation studies.

Table 1: Linearity Data

Internal StandardAnalyte(s)Analytical MethodConcentration RangeCorrelation Coefficient (r²)Reference
Adipic acid Adipic acidGC-MS0.1 - 5 mg/L≥ 0.9985[N/A]
¹³C₄-Succinic acid Succinic acidLC-MS/MS1.0 - 135.5 µM> 0.999[1]
Glutaric acid Glutaric acidGC-MS5 - 100 µg/mL> 0.99[2]

Table 2: Recovery Data

Internal StandardAnalyte(s)Analytical MethodSpike LevelMean Recovery (%)Reference
Tropic acid Adipic acidGC-MSNot Specified95.7[3]
¹³C₄-Succinic acid Succinic acidLC-MS/MSQC Low, Mid, High96.9 - 104.2[1]
Tropic acid Glutaric acidGC-MSNot Specified96.5[3]
Internal Standard Mix Methylmalonic acidGC-MSQC Low, Mid, High92.06[2]

Note: Data for this compound was not directly available in the searched literature. The data for unlabeled Adipic acid is presented as a proxy. Tropic acid was used as an internal standard in the referenced study for Adipic acid analysis. The data for ¹³C₄-Succinic acid and Glutaric acid with their respective internal standards are provided as comparators.

Experimental Protocols

Below are detailed methodologies for conducting linearity and recovery studies for dicarboxylic acids using internal standards, based on established analytical practices.

Linearity Study Protocol (Based on LC-MS/MS Method for Succinic Acid[1])

Objective: To assess the linear relationship between the concentration of the analyte and the instrumental response over a defined range.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte (e.g., Succinic acid) and the deuterated internal standard (e.g., ¹³C₄-Succinic acid) in a suitable solvent (e.g., methanol/water).

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the analyte stock solution to prepare a minimum of six non-zero calibration standards covering the expected concentration range in the samples.

    • Spike a constant, known concentration of the internal standard into each calibration standard.

  • Sample Analysis:

    • Analyze the calibration standards using the validated LC-MS/MS method.

    • Acquire the peak areas for both the analyte and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Plot the peak area ratio against the corresponding analyte concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

Recovery Study Protocol (Spike and Recovery)

Objective: To evaluate the accuracy of the analytical method by determining the percentage of a known amount of analyte that can be recovered from a biological matrix.

Procedure:

  • Sample Selection:

    • Select a representative blank matrix (e.g., plasma, urine) that is free of the analyte of interest.

  • Spiking:

    • Prepare at least three concentration levels of the analyte (low, medium, and high) within the calibration range.

    • Spike these known concentrations of the analyte into aliquots of the blank matrix.

    • Also, spike a constant concentration of the internal standard into all spiked samples and a set of unspiked (blank) matrix samples.

  • Sample Preparation and Analysis:

    • Process the spiked and unspiked samples using the established extraction procedure.

    • Analyze the extracted samples using the validated analytical method.

  • Calculation of Recovery:

    • Calculate the concentration of the analyte in the spiked samples using the calibration curve.

    • Determine the percent recovery using the following formula:

      • % Recovery = (Concentration_found - Concentration_in_blank) / Spiked_concentration * 100

    • Acceptable recovery is typically within 80-120%.

Visualizations

Experimental Workflow for Linearity and Recovery Studies

G cluster_0 Preparation cluster_1 Linearity Study cluster_2 Recovery Study Stock_Analyte Analyte Stock Solution Cal_Standards Prepare Calibration Standards (Analyte + IS) Stock_Analyte->Cal_Standards Spiked_Samples Spike Blank Matrix (Analyte + IS) Stock_Analyte->Spiked_Samples Stock_IS Internal Standard (IS) Stock Solution Stock_IS->Cal_Standards Stock_IS->Spiked_Samples Blank_Matrix Blank Biological Matrix Blank_Matrix->Spiked_Samples LCMS_Linearity LC-MS/MS Analysis Cal_Standards->LCMS_Linearity Linearity_Analysis Linear Regression (r²) LCMS_Linearity->Linearity_Analysis Extraction Sample Extraction Spiked_Samples->Extraction LCMS_Recovery LC-MS/MS Analysis Extraction->LCMS_Recovery Recovery_Calc Calculate % Recovery LCMS_Recovery->Recovery_Calc

Caption: Workflow for linearity and recovery studies.

Concept of a Calibration Curve for Linearity Assessment

Caption: Idealized calibration curve for linearity.

References

Cross-Validation of Analytical Methods: A Comparative Guide Featuring Adipic Acid-d8 as a Gold Standard Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precision and reliability of analytical methods are paramount. The cross-validation of these methods ensures data integrity, a cornerstone of regulatory submission and clinical safety. This guide provides an objective comparison of bioanalytical methods utilizing a deuterated internal standard, represented by Adipic acid-d8, against alternatives.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis. This is due to its chemical and physical similarity to the analyte of interest, which allows it to effectively compensate for variability during sample preparation, chromatography, and ionization.

This guide will delve into the comparative performance of analytical methods, presenting supporting experimental data and detailed protocols to inform the selection of the most robust and reliable analytical strategy.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. The following tables present a comparison of typical validation parameters for a method using a deuterated internal standard like this compound versus a method using a non-deuterated internal standard or no internal standard. The data for the deuterated internal standard is representative of a validated method for a dicarboxylic acid using a deuterated analog.

Table 1: Comparison of Method Performance Parameters

Validation ParameterMethod with this compound (Deuterated IS)Method with Non-Deuterated ISMethod without Internal Standard
Accuracy (% Bias) Within ± 5%Within ± 15%Can exceed ± 20%
Precision (% CV) < 7.5%< 15%> 20%
Linearity (r²) > 0.998> 0.995> 0.99
Lower Limit of Quantification (LLOQ) 0.1 µmol/L1 µmol/L5 µmol/L
Recovery Consistent and reproducibleVariableHighly variable
Matrix Effect Significantly minimizedModerate to highSignificant

Table 2: Summary of a Representative Validation for a Dicarboxylic Acid using a Deuterated Internal Standard

AnalyteLinearity Range (µmol/L)Imprecision (% CV)Limit of Quantification (LOQ) (µmol/L)Limit of Detection (LOD) (µmol/L)
Dicarboxylic Acid0.1 - 150> 0.998< 7.5%0.10.05

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of a dicarboxylic acid in a biological matrix using a deuterated internal standard.

Protocol 1: Sample Preparation and Extraction
  • Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, urine) to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working solution of this compound (or another appropriate deuterated standard) to each sample, except for the blank matrix.

  • Protein Precipitation/Extraction: Add 3 mL of a suitable organic solvent (e.g., methyl-tert-butyl ether) to precipitate proteins and extract the analyte and internal standard.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 3000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and validation processes.

Bioanalytical Method Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Aliquoting Sample Aliquoting IS_Spiking Internal Standard Spiking (this compound) Sample_Aliquoting->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Peak_Integration Peak Integration LC_MS_Analysis->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Caption: Bioanalytical method workflow from sample preparation to data analysis.

Cross-Validation Logic Method_A Method A (e.g., with Deuterated IS) Method_B Method B (e.g., with Non-Deuterated IS) QC_Samples Prepare Quality Control Samples Analyze_A Analyze QCs with Method A QC_Samples->Analyze_A Analyze_B Analyze QCs with Method B QC_Samples->Analyze_B Compare_Results Compare Results (Accuracy, Precision) Analyze_A->Compare_Results Analyze_B->Compare_Results Conclusion Determine Method Comparability Compare_Results->Conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

Adipic Acid-d8: A Performance Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of a suitable internal standard is paramount to ensure the accuracy and reliability of results. This guide provides an objective comparison of Adipic acid-d8, a deuterated internal standard, against other alternatives, supported by experimental data from various studies.

This compound is a stable isotope-labeled version of adipic acid, a dicarboxylic acid relevant in various metabolic studies. The replacement of hydrogen atoms with deuterium imparts a mass shift that allows for its differentiation from the endogenous analyte by mass spectrometry (MS), while maintaining nearly identical physicochemical properties. This characteristic makes it an excellent internal standard for correcting variabilities during sample preparation and analysis.

The Gold Standard: Deuterated Internal Standards

In quantitative mass spectrometry, deuterated internal standards are widely considered the "gold standard".[1] Their chemical behavior closely mimics that of the analyte of interest, allowing them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[1] This co-elution and similar ionization efficiency lead to more accurate and precise quantification compared to non-deuterated (structural analogue) internal standards.[2]

Performance of this compound in Biological Matrices

While specific studies directly comparing this compound to other internal standards across multiple biological matrices are limited, the performance of deuterated standards in similar applications provides a strong indication of its expected efficacy. Studies on the analysis of dicarboxylic acids and related compounds in plasma, urine, and tissue homogenates consistently demonstrate the superiority of using their deuterated analogues as internal standards.

Data Summary

The following table summarizes the expected performance of this compound based on data from studies analyzing dicarboxylic acids and other metabolites using deuterated internal standards in various biological matrices.

Performance ParameterPlasmaUrineTissue Homogenates
Linearity (R²) >0.99>0.99>0.99
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (% CV) <10%<10%<15%
Recovery (%) >85%>90%>80%
Matrix Effect (%) Minimal with ISMinimal with ISMinimal with IS

This table represents a summary of expected performance based on published data for deuterated internal standards in similar applications.[1][2][3][4][5][6]

Alternative Internal Standards

While this compound is an excellent choice for the quantification of adipic acid, other deuterated dicarboxylic acids can also be considered as alternatives, particularly if a laboratory has validated methods for them. One such alternative is:

  • Glutaric acid-d6: This is the deuterated form of glutaric acid, another dicarboxylic acid. Its chemical properties are very similar to adipic acid, making it a potentially suitable internal standard.[7][8]

The primary alternative to deuterated standards are structural analogues. These are molecules with a similar chemical structure to the analyte but are not isotopically labeled. While more cost-effective, they may exhibit different extraction recoveries and ionization efficiencies, potentially leading to less accurate results.

Experimental Protocols

Below are detailed methodologies for a typical bioanalytical workflow for the quantification of adipic acid in different biological matrices using this compound as an internal standard. These protocols are synthesized from established methods for dicarboxylic acid analysis.[1][4][5]

Sample Preparation

Plasma/Serum:

  • To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Urine:

  • Thaw urine samples and vortex to ensure homogeneity.

  • Centrifuge at 5,000 x g for 5 minutes to remove any particulate matter.

  • Dilute 50 µL of the supernatant with 450 µL of deionized water.

  • Add 10 µL of this compound internal standard solution.

  • The sample is now ready for direct injection or further solid-phase extraction (SPE) if necessary to remove interferences.

Tissue Homogenates:

  • Weigh approximately 50-100 mg of tissue.

  • Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline).

  • Homogenize the tissue using a bead beater or ultrasonic homogenizer.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and add 10 µL of this compound internal standard solution to 100 µL of the supernatant.

  • Proceed with protein precipitation as described for plasma/serum samples.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Adipic Acid: Precursor ion (m/z) -> Product ion (m/z) - to be determined empirically.

      • This compound: Precursor ion (m/z) -> Product ion (m/z) - to be determined empirically.

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison of internal standards, the following diagrams are provided.

G Bioanalytical Workflow for Adipic Acid Quantification cluster_1 Sample Preparation cluster_2 Analysis Plasma Plasma/Serum Add_IS Add this compound Plasma->Add_IS Urine Urine Urine->Add_IS Tissue Tissue Tissue->Add_IS Protein_Precipitation Protein Precipitation (Plasma/Tissue) Add_IS->Protein_Precipitation Dilution Dilution (Urine) Add_IS->Dilution Centrifugation Centrifugation Protein_Precipitation->Centrifugation LC_MS LC-MS/MS Analysis Dilution->LC_MS Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Bioanalytical workflow using this compound.

G Comparison of Internal Standards cluster_0 Internal Standard Types cluster_1 Performance Metrics Deuterated Deuterated (e.g., this compound) Accuracy Accuracy Deuterated->Accuracy High Precision Precision Deuterated->Precision High Matrix_Effect Matrix Effect Compensation Deuterated->Matrix_Effect Excellent Cost Cost Deuterated->Cost High Analogue Structural Analogue Analogue->Accuracy Moderate Analogue->Precision Moderate Analogue->Matrix_Effect Variable Analogue->Cost Low

Performance comparison of internal standards.

References

A Researcher's Guide to Isotopic Internal Standards: A Cost-Benefit Analysis of Adipic Acid-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. In mass spectrometry-based analyses, the use of internal standards is crucial for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards, such as Adipic acid-d8, are often considered the gold standard. This guide provides an objective comparison of this compound with other common analytical standards, supported by a cost-benefit analysis and detailed experimental considerations to aid in the selection of the most appropriate standard for your research needs.

The primary function of an internal standard in quantitative analysis is to correct for the variability inherent in analytical procedures, including sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. This guide will delve into a comparative analysis of this compound against its non-labeled counterpart and its carbon-13 labeled analog, focusing on performance, cost, and practical application.

Performance Comparison of Adipic Acid Internal Standards

The choice of an internal standard can significantly impact the quality and reliability of analytical data. Key performance characteristics to consider include chromatographic co-elution, ionization efficiency, and the ability to compensate for matrix effects.

Parameter This compound ¹³C₆-Adipic acid Non-Labeled Adipic Acid
Chromatographic Co-elution with Analyte Generally co-elutes, but minor retention time shifts can occur due to the deuterium isotope effect.[1][2]Co-elutes perfectly with the analyte.[2]Not applicable (is the analyte).
Correction for Matrix Effects Good, as it closely mimics the analyte's behavior during ionization.[1] However, differential matrix effects can occur if there is chromatographic separation from the analyte.[1]Excellent, as it experiences the same matrix effects as the analyte due to identical retention time and physicochemical properties.[2]Cannot correct for matrix effects.
Isotopic Stability Generally stable, but there is a potential for back-exchange of deuterium atoms with protons from the solvent, especially under certain pH and temperature conditions.[2]Highly stable with no risk of back-exchange.[2]Not applicable.
Mass Difference from Analyte +8 Da+6 Da0 Da
Availability Widely available from various chemical suppliers.Available from specialized suppliers of stable isotope-labeled compounds.Readily available and inexpensive.[3]
Relative Cost ModerateHighLow

Cost-Benefit Analysis

The selection of an internal standard is often a balance between performance and cost. While ¹³C-labeled standards may offer superior performance in certain aspects, their higher cost can be a limiting factor.

Standard Purity/Isotopic Purity Supplier Example Price (USD) Cost per mg
This compound Isotopic Purity: Not specifiedMedChemExpress--
Adipic acid-d10 98 atom % DSigma-Aldrich$433.30 / 1g$0.43
¹³C₆-Adipic acid 99 atom % ¹³CCambridge Isotope Laboratories, Inc.$440 / 100mg$4.40
Adipic acid ≥99%Various~$1/kg (bulk industrial) to significantly higher for analytical gradeVery Low

Analysis:

  • This compound offers a good balance between cost and performance. Its price is significantly lower than its ¹³C-labeled counterpart, making it a more accessible option for routine analyses.

  • ¹³C₆-Adipic acid is the premium choice, providing the highest level of accuracy due to its identical behavior to the unlabeled analyte.[2] Its high cost may only be justified for critical applications such as late-stage drug development or when chromatographic separation from the deuterated standard is a significant issue.

  • Non-labeled Adipic Acid is not a suitable internal standard for mass spectrometry-based quantification of adipic acid itself but can be used in other analytical techniques or for qualitative purposes. Its extremely low cost makes it a viable option for methods where an internal standard that corrects for extraction and injection variability is not essential.

Experimental Protocols and Considerations

The following sections provide an overview of a typical experimental workflow for the quantification of adipic acid in a biological matrix using this compound as an internal standard.

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound Internal Standard Sample->Spike Protein Protein Precipitation (e.g., with Acetonitrile) Spike->Protein Extract Supernatant Extraction Protein->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Injection onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: LC-MS/MS analytical workflow for adipic acid quantification.

Detailed Methodologies

1. Sample Preparation:

  • Objective: To extract adipic acid from the biological matrix and remove interfering substances.

  • Protocol:

    • To 200 µL of plasma or urine in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

    • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Objective: To separate adipic acid from other components and quantify it using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • Adipic acid: Q1 (m/z 145.1) -> Q3 (m/z 111.1)

      • This compound: Q1 (m/z 153.1) -> Q3 (m/z 117.1)

    • Collision Energy: Optimized for the specific instrument.

3. Method Validation:

To ensure the reliability of the analytical method, a full validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Linearity: A calibration curve should be constructed using at least six non-zero standards. The relationship between the analyte/internal standard peak area ratio and the analyte concentration should be linear over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be ≤15%.

  • Recovery: The efficiency of the extraction procedure should be evaluated by comparing the analyte response in extracted samples to that of unextracted standards.

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that of neat standards. This is crucial to ensure that components of the biological matrix are not suppressing or enhancing the ionization of the analyte or internal standard.

  • Stability: The stability of adipic acid in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be evaluated.

Logical Relationship of Standard Selection

cluster_options Internal Standard Options Requirement Analytical Requirement D8 This compound Requirement->D8 High Accuracy Good Cost-Effectiveness C13 ¹³C₆-Adipic acid Requirement->C13 Highest Accuracy Critical Applications NonLabeled Non-Labeled Adipic Acid Requirement->NonLabeled Qualitative Analysis Non-MS Methods Cost Budget Constraints Cost->D8 Moderate Budget Cost->C13 High Budget Cost->NonLabeled Low Budget Decision Optimal Standard Selection D8->Decision Balanced Choice C13->Decision Premium Choice NonLabeled->Decision Limited Use Choice

Caption: Decision tree for selecting an appropriate adipic acid standard.

Conclusion

The choice between this compound and other standards is a critical decision that depends on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. This compound represents a robust and cost-effective option for a wide range of quantitative applications. While ¹³C₆-Adipic acid provides the highest level of analytical accuracy, its use may be reserved for studies where the utmost precision is required. A thorough method validation is essential to ensure that the chosen internal standard performs adequately and provides reliable and reproducible data for your research.

References

Safety Operating Guide

Proper Disposal of Adipic Acid-d8: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Adipic acid-d8, a deuterated form of adipic acid. While the deuteration has a negligible effect on its chemical properties for disposal purposes, all safety precautions applicable to adipic acid must be strictly followed.

Safety First: Understanding the Hazards

Adipic acid is a combustible solid that can cause serious eye damage and is harmful to aquatic life.[1][2] It is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).[3][4] The primary hazards include the potential for dust explosion and irritation to the eyes and respiratory system.[3][5]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles.[4]
Skin Protection Protective gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary if dust is generated.[4]

Physical and Chemical Properties

Understanding the properties of this compound is essential for its safe handling and disposal. The data presented below is for adipic acid, which is chemically analogous to its deuterated form.

PropertyValue
Appearance White crystalline solid[1][3]
Odor Odorless[1][3][5]
Melting Point 152 °C[5]
Boiling Point 337.5 °C[3]
Density 1.36 g/cm³ at 25 °C[1][3]
Flash Point 196 °C[5]
Auto-ignition Temperature >400 °C[5]

Step-by-Step Disposal Procedure

In the event of a spill or for the disposal of unused this compound, follow these steps meticulously:

  • Initial Response and Spill Containment :

    • Evacuate non-essential personnel from the immediate area.

    • Eliminate all ignition sources as adipic acid dust can be explosive.[3]

    • Ensure the area is well-ventilated.

  • Cleanup :

    • For small spills, carefully sweep up the solid material.[3] Avoid generating dust. A dust-suppressing spray may be used.

    • Place the collected material into a suitable, clearly labeled, and closed container for disposal.[4][6]

  • Decontamination :

    • Clean the spill area with soap and water.

    • Collect all cleaning materials and contaminated PPE for disposal in the same manner as the chemical waste.

  • Waste Disposal :

    • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[7]

    • It is highly recommended to contact a licensed professional waste disposal service to manage the disposal of this material.[2][7]

    • Do not allow the substance to enter drains or waterways to prevent environmental contamination.[3][4][6]

Experimental Protocols

Disposal procedures are operational and do not involve experimental protocols. Adherence to the safety and disposal steps outlined above is critical.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound for Disposal spill Spill or Unused Material start->spill assess Assess Situation (Quantity, Location) spill->assess ppe Wear Appropriate PPE (Gloves, Goggles, etc.) assess->ppe contain Contain Spill / Secure Container ppe->contain cleanup Clean Up Spill (Sweep, Avoid Dust) contain->cleanup package Package Waste in Labeled Container cleanup->package decontaminate Decontaminate Area and Equipment package->decontaminate dispose Contact Licensed Waste Disposal Service decontaminate->dispose end End: Proper Disposal Complete dispose->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Adipic acid-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Adipic acid-d8. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

This compound, a deuterated form of adipic acid, is a white, crystalline powder.[1] While stable under normal conditions, it can cause serious eye irritation and respiratory irritation if inhaled.[2][3][4] A significant physical hazard is the potential for fine dust particles to form explosive mixtures with air.[5][6] Adherence to the following protocols is crucial for minimizing risk.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against exposure.

PPE CategoryItemSpecifications & Use
Eye & Face Protection Safety Glasses/GogglesWear tightly fitting safety goggles or a face shield to protect against dust particles.[4][7]
Hand Protection Chemical-Resistant GlovesImpermeable gloves (e.g., nitrile, neoprene) must be worn.[2][4] Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[4]
Respiratory Protection Particulate RespiratorA NIOSH-approved air-purifying particulate respirator (e.g., N95) is necessary when ventilation is inadequate or if dust is generated.[6]
Body Protection Protective ClothingA lab coat, apron, or coveralls should be worn to prevent skin contact.[1][5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible.[5]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[2]

  • Ground all equipment and use non-sparking tools to prevent static discharge, which could ignite dust.[2][8]

  • Keep incompatible materials, such as strong oxidizing agents and bases, away from the handling area.[5]

2. Handling:

  • Avoid generating dust during handling.[2] If possible, use a wet method or a vacuum system for transfers.[5]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly with soap and water after handling and before breaks.[4]

3. Storage:

  • Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[1]

  • Protect the container from moisture and physical damage.[2]

  • Store away from heat and all sources of ignition.[8]

Emergency and Spill Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4][9]

  • Spill:

    • Evacuate all non-essential personnel from the spill area.[5]

    • Wearing full PPE, clean up the spill using a wet method or a HEPA-filtered vacuum to avoid creating dust.[5] Do not dry sweep.[5]

    • Collect the spilled material in a sealed, properly labeled container for disposal.[2]

    • Ventilate the area and wash the spill site after material pickup is complete.[5]

Disposal Plan

Contaminated materials and unused this compound must be treated as hazardous waste.

  • Collect all waste in a suitable, sealed, and clearly labeled container.[2][4]

  • Dispose of the waste through a licensed professional waste disposal service.[10]

  • Adhere to all local, state, and federal regulations for chemical waste disposal.[10]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Ventilated Workspace prep_ppe->prep_area prep_tools Ground Equipment & Use Non-Sparking Tools prep_area->prep_tools handle_transfer Transfer Compound (Minimize Dust) prep_tools->handle_transfer handle_exp Perform Experiment handle_transfer->handle_exp cleanup_tools Decontaminate Tools & Workspace handle_exp->cleanup_tools dispose_waste Collect Waste in Labeled Container handle_exp->dispose_waste store_chem Store in Tightly Sealed Container cleanup_tools->store_chem remove_ppe Doff PPE store_chem->remove_ppe dispose_service Dispose via Licensed Service dispose_waste->dispose_service

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adipic acid-d8
Reactant of Route 2
Adipic acid-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.